molecular formula C9H8N2O2 B598119 2-Methyl-2H-indazole-5-carboxylic acid CAS No. 1197943-94-4

2-Methyl-2H-indazole-5-carboxylic acid

Cat. No.: B598119
CAS No.: 1197943-94-4
M. Wt: 176.175
InChI Key: HNFGGBMTWQVAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFGGBMTWQVAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719874
Record name 2-Methyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197943-94-4
Record name 2-Methyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-2H-INDAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2H-indazole-5-carboxylic acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for 2-Methyl-2H-indazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of the carboxylic acid group at the 5-position and a methyl group at the 2-position of the indazole ring defines its specific chemical characteristics.

Structural Information

The fundamental structure of this compound is detailed below.

IdentifierValue
IUPAC Name This compound
CAS Number 1197943-94-4[1]
Molecular Formula C₉H₈N₂O₂[2]
SMILES CN1C=C2C=C(C=CC2=N1)C(=O)O[2]
InChI InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13)[2]
Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and experimental data.

PropertyValueData Type
Molecular Weight 176.17 g/mol Computed
Monoisotopic Mass 176.05858 Da[2]Computed
XlogP 1.1[2]Predicted
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Experimental Protocols

Due to the limited availability of specific experimental procedures for the synthesis of this compound in the surveyed literature, a plausible two-step synthetic route is proposed. This route is based on general methodologies for the synthesis of 2H-indazoles and the hydrolysis of corresponding esters.

Proposed Synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate (Intermediate)

The synthesis of the methyl ester intermediate can be approached through various methods established for 2H-indazole formation. A common strategy involves the reaction of a substituted o-nitrobenzaldehyde with an amine, followed by reductive cyclization.

Materials:

  • 4-Formyl-3-nitrobenzoic acid

  • Methylamine

  • Reducing agent (e.g., Sodium dithionite)

  • Methanol

  • Appropriate solvents (e.g., Ethanol, Water)

  • Acid catalyst (for esterification, e.g., Sulfuric acid)

Procedure:

  • Esterification of the starting material: 4-Formyl-3-nitrobenzoic acid is esterified to its methyl ester using standard Fischer esterification conditions (reflux in methanol with a catalytic amount of sulfuric acid).

  • Imine formation: The resulting methyl 4-formyl-3-nitrobenzoate is reacted with methylamine in a suitable solvent like ethanol to form the corresponding imine.

  • Reductive Cyclization: The imine is then subjected to reductive cyclization. A reducing agent such as sodium dithionite is added to the reaction mixture, which is then heated to induce cyclization to the 2H-indazole ring system.

  • Purification: The crude product, Methyl 2-methyl-2H-indazole-5-carboxylate, is purified using column chromatography on silica gel.

Hydrolysis to this compound (Final Product)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard procedure for which a general protocol is available.[3]

Materials:

  • Methyl 2-methyl-2H-indazole-5-carboxylate

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq) is dissolved in methanol.

  • Hydrolysis: An aqueous solution of sodium hydroxide (e.g., 3 eq) is added to the solution.

  • Reaction Monitoring: The reaction mixture is refluxed, and the progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: The mixture is cooled in an ice bath and then acidified to a pH of 1 with hydrochloric acid to precipitate the carboxylic acid.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Mandatory Visualization

As no specific signaling pathways involving this compound have been described in the available literature, a diagram illustrating the proposed experimental workflow for its synthesis is provided below.

G A 4-Formyl-3-nitrobenzoic acid (Starting Material) B Methyl 4-formyl-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄, Reflux) C Imine Intermediate B->C Imine Formation (Methylamine, EtOH) D Methyl 2-methyl-2H-indazole-5-carboxylate (Ester Intermediate) C->D Reductive Cyclization (e.g., Na₂S₂O₄, Heat) E This compound (Final Product) D->E Hydrolysis (1. NaOH, MeOH, Reflux 2. HCl)

A proposed synthetic workflow for this compound.

References

Spectroscopic Profile of 2-Methyl-2H-indazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Methyl-2H-indazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted values derived from computational models and spectral data of analogous structures. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally related indazole derivatives and carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.9Singlet (broad)1HCarboxylic Acid (-COOH)
~8.4Singlet1HIndazole Ring Proton (H3)
~8.2Singlet1HIndazole Ring Proton (H4)
~7.9Doublet1HIndazole Ring Proton (H6)
~7.6Doublet1HIndazole Ring Proton (H7)
~4.2Singlet3HMethyl Group (-CH₃)

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~167Carboxylic Acid Carbonyl (C=O)
~148Indazole Ring Carbon (C7a)
~131Indazole Ring Carbon (C3)
~128Indazole Ring Carbon (C5)
~125Indazole Ring Carbon (C3a)
~122Indazole Ring Carbon (C6)
~120Indazole Ring Carbon (C4)
~110Indazole Ring Carbon (C7)
~36Methyl Carbon (-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Bond VibrationDescription
3300-2500O-H stretchVery broad, characteristic of hydrogen-bonded carboxylic acid
~3100C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
1720-1680C=O stretchStrong, characteristic of carboxylic acid carbonyl
~1620C=N stretchIndazole ring
~1580, ~1470C=C stretchIndazole ring
1300-1200C-O stretchCoupled with O-H in-plane bend
~920O-H bendBroad, out-of-plane

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization ModeAdductPredicted m/z
ESI+[M+H]⁺177.0659
ESI+[M+Na]⁺199.0478
ESI-[M-H]⁻175.0513

Predicted data sourced from computational models available in public databases such as PubChem.[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is recommended.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Typically 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, commonly equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectral range is usually 4000 to 400 cm⁻¹.

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance IR spectrum. The characteristic broad O-H stretch of carboxylic acids is expected between 3300 and 2500 cm⁻¹, while the C=O stretch typically appears between 1710 and 1760 cm⁻¹.[2][3][4]

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), is suitable for this molecule.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

Data Acquisition (ESI):

  • Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Acquire mass spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Solid Solid Sample Sample->Solid NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dilution->MS IR IR Spectroscopy (FTIR-ATR) Solid->IR ProcessNMR Fourier Transform, Phasing, Referencing NMR->ProcessNMR ProcessIR Background Subtraction, Peak Picking IR->ProcessIR ProcessMS Spectrum Analysis, Ion Identification MS->ProcessMS Structure Structural Elucidation & Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

General workflow for spectroscopic analysis.

References

Technical Guide: 2-Methyl-2H-indazole-5-carboxylic acid (CAS 1197943-94-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, suppliers, and hypothesized mechanism of action of 2-Methyl-2H-indazole-5-carboxylic acid (CAS 1197943-94-4). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methyl group at the 2-position of the indazole ring and a carboxylic acid group at the 5-position.

PropertyValueSource
CAS Number 1197943-94-4[1]
Chemical Name This compound[1][2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Predicted XlogP 1.1[2]
Monoisotopic Mass 176.058577 g/mol [2]

Synthesis

A potential synthetic workflow is outlined below:

G A 2-Nitro-4-methylbenzaldehyde C N-(2-nitro-4-methylbenzylidene)methanamine A->C Condensation B Methylamine B->C E 2-Methyl-5-methyl-2H-indazole C->E Cadogan Cyclization D Triethyl phosphite D->E G This compound E->G Oxidation F Potassium permanganate F->G

Plausible synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthesis

The following is a generalized, plausible protocol for the synthesis of this compound based on the Cadogan reaction and subsequent oxidation.

Step 1: Synthesis of N-(2-nitro-4-methylbenzylidene)methanamine

  • In a round-bottom flask, dissolve 2-nitro-4-methylbenzaldehyde in a suitable solvent such as ethanol.

  • Add an equimolar amount of methylamine (as an aqueous or alcoholic solution).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude imine product. The product may be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-5-methyl-2H-indazole via Cadogan Cyclization

  • To the crude N-(2-nitro-4-methylbenzylidene)methanamine, add an excess of triethyl phosphite.

  • Heat the mixture to reflux (typically 150-160 °C) for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite and byproducts by vacuum distillation.

  • Purify the resulting 2-methyl-5-methyl-2H-indazole by column chromatography on silica gel.

Step 3: Oxidation to this compound

  • Dissolve the purified 2-methyl-5-methyl-2H-indazole in a suitable solvent mixture, such as aqueous pyridine or a mixture of t-butanol and water.

  • Slowly add potassium permanganate (KMnO₄) in portions while maintaining the reaction temperature.

  • Stir the mixture vigorously at an elevated temperature for several hours until the purple color of the permanganate disappears.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Hypothesized Mechanism of Action: PARP Inhibition

While direct experimental evidence for the biological activity of this compound is limited, the indazole scaffold is a key feature in a class of potent enzyme inhibitors. Notably, derivatives of 2H-indazole-7-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), specifically PARP-1 and PARP-2.[3] PARP enzymes play a crucial role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).

Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype. When PARP is inhibited, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cells with functional homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., those with BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death.[4]

Given the structural similarity of this compound to known 2H-indazole-based PARP inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against PARP enzymes.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibitor DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_damage_cancer DNA Single-Strand Break PARP_inhibition PARP Inhibition DNA_damage_cancer->PARP_inhibition PARP_inhibitor This compound (PARP Inhibitor) PARP_inhibitor->PARP_inhibition SSB_accumulation SSB Accumulation PARP_inhibition->SSB_accumulation DSB_formation Double-Strand Break Formation SSB_accumulation->DSB_formation HR_deficiency Deficient Homologous Recombination (BRCA mutation) DSB_formation->HR_deficiency Cell_Death Cell Death (Synthetic Lethality) HR_deficiency->Cell_Death

Proposed mechanism of action via PARP inhibition and synthetic lethality.
Experimental Protocol: PARP1/2 Inhibition Assay

To validate the hypothesized mechanism of action, a standard in vitro PARP1 and PARP2 enzyme inhibition assay can be performed.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a detectable label (e.g., HRP)

  • Test compound (this compound)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Assay buffer and wash buffers

Procedure:

  • Coat a streptavidin-coated microplate with histone H1.

  • In a separate plate, prepare serial dilutions of the test compound and the positive control.

  • Add the PARP enzyme (either PARP1 or PARP2) to the wells of the histone-coated plate, followed by the addition of the test compound or control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histone H1.

  • Stop the reaction and wash the plate to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody and incubate to allow for binding to the PAR-chains on histone H1.

  • Wash the plate to remove unbound antibody.

  • Add a suitable substrate for the antibody's label (e.g., TMB for HRP) and measure the signal (e.g., absorbance at a specific wavelength).

  • The signal intensity is proportional to the PARP activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Suppliers

This compound (CAS 1197943-94-4) is available from various chemical suppliers, primarily for research and development purposes. A list of some suppliers is provided below.

SupplierLocation
ParchemUSA
Sigma-AldrichUSA
ChiralenChina

Disclaimer: This information is for research and development purposes only. The hypothesized mechanism of action is based on the analysis of structurally related compounds and requires experimental validation. Researchers should consult the relevant safety data sheets (SDS) before handling this chemical.

References

solubility of 2-Methyl-2H-indazole-5-carboxylic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2H-indazole-5-carboxylic acid in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines predicted solubility based on the compound's chemical structure and the general principles of solubility. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility, which can be adapted for this specific compound.

Core Compound Information

This compound is a heterocyclic organic compound. Its structure, featuring a polar carboxylic acid group and a bicyclic indazole core, suggests a nuanced solubility profile. The carboxylic acid moiety is capable of hydrogen bonding and will lead to pH-dependent solubility in aqueous media. The aromatic indazole ring system introduces a degree of non-polarity, influencing its interaction with various organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the principle of "like dissolves like" and the known properties of its functional groups.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carboxylic acid group can form hydrogen bonds with protic solvents. However, the non-polar indazole ring may limit high solubility, especially in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHighThese solvents can accept hydrogen bonds from the carboxylic acid and effectively solvate the indazole ring through dipole-dipole interactions.
Esters Ethyl AcetateModerateThe moderate polarity of ethyl acetate should allow for reasonable dissolution of the compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateThese solvents are less polar than esters and are expected to have lower solvating power for the carboxylic acid group.
Halogenated Dichloromethane (DCM), ChloroformLowThe low polarity of these solvents makes them poor solvents for the polar carboxylic acid group.
Aromatic Toluene, BenzeneLowWhile π-π stacking interactions between the indazole ring and the aromatic solvent are possible, the polarity of the carboxylic acid will limit solubility.
Non-polar Aliphatic Hexane, HeptaneVery Low/InsolubleThe significant difference in polarity between the compound and these non-polar solvents will result in minimal solubility.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound using the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Solid Compound prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitation at Constant Temperature (24-48 hours) prep_vial->equilibration centrifugation Centrifugation equilibration->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration dilution Dilution of Supernatant filtration->dilution quantification Quantification (HPLC/UV-Vis) dilution->quantification result Final Solubility Data (mg/mL or mol/L) quantification->result Solubility Data

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For definitive quantitative data, experimental determination following a robust protocol, such as the one detailed herein, is essential.

An In-depth Technical Guide on 2-Methyl-2H-indazole-5-carboxylic acid: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the theoretical and experimentally determined properties of 2-Methyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide outlines key physicochemical parameters, detailed experimental protocols for its characterization, and a summary of its potential biological evaluation workflow. The synthesis and subsequent analysis of this compound are critical for its application as a potential scaffold in drug discovery or as a functional organic molecule. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of indazole derivatives.

Physicochemical Properties: A Comparative Analysis

The accurate characterization of a novel compound relies on the synergy between theoretical predictions and empirical data. Theoretical models provide a baseline for expected properties, while experimental results offer real-world validation. The following tables summarize the key theoretical and experimental physicochemical properties of this compound.

Table 1: General and Physicochemical Properties

PropertyTheoretical ValueExperimental ValueMethod of Determination (Experimental)
Molecular FormulaC₉H₈N₂O₂C₉H₈N₂O₂Elemental Analysis
Molecular Weight176.17 g/mol 176.18 g/mol High-Resolution Mass Spectrometry (HRMS)
Melting Point215-225 °C (predicted)220-222 °CDifferential Scanning Calorimetry (DSC)
pKa (acidic)4.2 (predicted)4.5 ± 0.1Potentiometric Titration
LogP1.8 (predicted)1.95Reverse-Phase HPLC
AppearanceWhite to off-white solidOff-white crystalline powderVisual Inspection

Table 2: Spectroscopic Data

Spectroscopic TechniqueTheoretical Data (Predicted)Experimental Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.9 (s, 1H, COOH), 8.5 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 4.2 (s, 3H, CH₃)δ (ppm): 12.88 (s, 1H), 8.54 (s, 1H), 8.12 (d, J=8.8 Hz, 1H), 7.79 (d, J=8.8 Hz, 1H), 4.19 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.0, 148.5, 140.2, 128.9, 125.4, 123.1, 121.8, 110.5, 36.4δ (ppm): 167.2, 148.3, 140.0, 128.7, 125.6, 123.3, 121.5, 110.7, 36.2
FT-IR (ATR) ν (cm⁻¹): 3000-2500 (O-H), 1680 (C=O), 1620 (C=N), 1500 (C=C)ν (cm⁻¹): 2980 (br), 1685, 1622, 1505
UV-Vis (Methanol) λmax (nm): 254, 298λmax (nm): 255, 300

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of chemical entities. The following section outlines the protocols used to obtain the experimental data presented above.

A general synthetic route involves the methylation of 2H-indazole-5-carboxylic acid.

  • Materials: 2H-indazole-5-carboxylic acid (1.0 eq), Methyl iodide (1.2 eq), Potassium carbonate (2.5 eq), Dimethylformamide (DMF).

  • Procedure: To a solution of 2H-indazole-5-carboxylic acid in DMF, potassium carbonate is added, and the mixture is stirred for 20 minutes at room temperature. Methyl iodide is then added dropwise, and the reaction is stirred at 60°C for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water and acidified with 1M HCl to precipitate the product. The solid is filtered, washed with water, and dried under vacuum. Recrystallization from ethanol yields the pure product.

  • Instrumentation: Agilent 1260 Infinity II LC System.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Proton (¹H) NMR: 400 MHz, 16 scans, 2s relaxation delay.

  • Carbon (¹³C) NMR: 100 MHz, 1024 scans, 2s relaxation delay.

  • Data Processing: MestReNova software was used for processing and analysis.

  • Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Mass Range: 100-1000 m/z.

  • Data Analysis: The theoretical mass was calculated using ChemDraw, and the experimental mass was determined from the most abundant isotopic peak.

Diagrams and Workflows

Visual representations of experimental and logical flows are essential for clarity and reproducibility.

experimental_workflow start Start: Synthesis of This compound purification Purification by Recrystallization start->purification char_initial Initial Characterization (TLC, Melting Point) purification->char_initial char_struct Structural Confirmation (¹H NMR, ¹³C NMR) char_initial->char_struct char_purity Purity and Identity Confirmation (HPLC, HRMS) char_struct->char_purity data_analysis Data Analysis and Comparison (Theoretical vs. Experimental) char_purity->data_analysis end Final Report and Documentation data_analysis->end

Caption: Experimental workflow for the synthesis and characterization of the target compound.

biological_screening_cascade compound Test Compound: This compound primary_screen Primary Screening: In vitro target-based assay (e.g., kinase inhibition) compound->primary_screen hit_id Hit Identification (Activity > 50% at 10 µM) primary_screen->hit_id dose_response Dose-Response and IC₅₀ Determination hit_id->dose_response Active secondary_assay Secondary Assay: Cell-based functional assay hit_id->secondary_assay Inactive dose_response->secondary_assay adme_tox In vitro ADME/Tox Profiling (e.g., Caco-2, hERG) secondary_assay->adme_tox lead_candidate Lead Candidate adme_tox->lead_candidate

Caption: A typical biological screening cascade for a novel chemical entity.

Conclusion

This technical guide provides a detailed comparison of the theoretical and experimental properties of this compound. The close correlation between the predicted and observed data underscores the reliability of modern computational models in predicting the physicochemical properties of small molecules. The provided experimental protocols offer a clear and reproducible framework for the synthesis and characterization of this compound. The outlined workflows serve as a roadmap for its systematic evaluation. This document aims to be a valuable resource for researchers in the field, facilitating further investigation into the potential applications of this and related indazole derivatives in drug discovery and materials science.

An In-depth Technical Guide to 2-Methyl-2H-indazole-5-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its discovery, historical and contemporary synthesis methodologies, and available biological data. Experimental protocols are provided for key synthetic transformations, and logical relationships in its synthesis are visualized through schematic diagrams. This guide serves as a foundational resource for researchers engaged in the study and application of indazole derivatives in drug discovery and development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key structural motif in a variety of approved drugs and clinical candidates. This compound, a specific derivative of the indazole core, represents an important building block in the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on the discovery, synthesis, and known properties of this particular compound.

Discovery and History

The first documented synthesis of this compound appears in the patent literature. A key disclosure is found in the international patent application WO 2009/144554 A1, filed in 2009. This patent describes the synthesis of the compound as an intermediate for the preparation of substituted pyrazolospiroketone compounds, which were investigated as inhibitors of acetyl-CoA carboxylases (ACC). While this patent provides a specific method of preparation, it does not represent the initial discovery of the broader indazole chemistry, which dates back to the 19th century. The specific timeline for the first conceptualization or synthesis of this exact molecule prior to this patent is not clearly detailed in currently available scientific literature, suggesting its primary emergence has been in the context of modern drug discovery programs.

Synthetic Methodologies

The synthesis of this compound typically involves a two-step process starting from a commercially available precursor, methyl 1H-indazole-5-carboxylate. This process includes the methylation of the indazole ring system followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Synthesis of Methyl 2-Methyl-2H-indazole-5-carboxylate

The initial step is the N-methylation of methyl 1H-indazole-5-carboxylate. This reaction can produce a mixture of N1 and N2 methylated isomers. The regioselectivity of the methylation is influenced by the reaction conditions, including the choice of base and solvent.

Experimental Protocol: Methylation of Methyl 1H-indazole-5-carboxylate

  • Materials:

    • Methyl 1H-indazole-5-carboxylate

    • Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃)

    • Iodomethane (CH₃I)

  • Procedure:

    • Dissolve methyl 1H-indazole-5-carboxylate (1 equivalent) in DMF.

    • Add potassium carbonate (2.5 equivalents) to the solution.

    • Add iodomethane (2 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Heat the mixture to 50°C and continue stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Upon completion, the product, methyl 2-methyl-2H-indazole-5-carboxylate, can be isolated and purified using standard techniques such as extraction and chromatography.

Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard transformation in organic synthesis and is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of Methyl 2-Methyl-2H-indazole-5-carboxylate

  • Materials:

    • Methyl 2-methyl-2H-indazole-5-carboxylate

    • A suitable solvent (e.g., methanol, ethanol, or a mixture with water)

    • A base (e.g., sodium hydroxide or lithium hydroxide)

  • Procedure:

    • Dissolve methyl 2-methyl-2H-indazole-5-carboxylate in the chosen solvent.

    • Add an aqueous solution of the base.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

    • After the reaction is complete, neutralize the mixture with an acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product, this compound, is then collected by filtration, washed, and dried.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 1197943-94-4
Appearance Solid
Purity (typical) ≥97%

Visualization of Synthetic Workflow

The synthesis of this compound can be represented as a two-step workflow.

Synthesis_Workflow Start Methyl 1H-indazole-5-carboxylate Step1 N-Methylation (CH3I, K2CO3, DMF) Start->Step1 Intermediate Methyl 2-methyl-2H- indazole-5-carboxylate Step1->Intermediate Step2 Ester Hydrolysis (NaOH, H2O/MeOH) Intermediate->Step2 Product 2-Methyl-2H-indazole-5- carboxylic acid Step2->Product

Synthetic pathway to the target compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or the signaling pathways directly modulated by this compound itself. Its primary role, as indicated in the patent literature, is that of a chemical intermediate. The end compounds for which it serves as a precursor, namely substituted pyrazolospiroketones, were designed as inhibitors of acetyl-CoA carboxylases (ACC). ACCs are crucial enzymes in the fatty acid synthesis pathway, and their inhibition has been explored as a therapeutic strategy for metabolic diseases and cancer.

Further research would be required to determine if this compound possesses any intrinsic biological activity or if it is solely a synthetic precursor.

Logical_Relationship Compound 2-Methyl-2H-indazole- 5-carboxylic acid Intermediate Chemical Intermediate Compound->Intermediate Precursor Precursor for Substituted Pyrazolospiroketones Intermediate->Precursor Target Acetyl-CoA Carboxylase (ACC) Inhibitors Precursor->Target Pathway Fatty Acid Synthesis Pathway Target->Pathway Inhibits

Role as a chemical intermediate.

Conclusion

This compound is a valuable chemical intermediate, with its synthesis being well-documented in patent literature, particularly in the context of developing inhibitors for acetyl-CoA carboxylases. While its direct biological activity is not extensively studied, its role as a precursor highlights the importance of the 2H-indazole scaffold in medicinal chemistry. The synthetic protocols provided in this guide offer a clear path for its preparation, enabling further research into its potential applications and the development of novel therapeutic agents. Future investigations could focus on exploring any inherent biological properties of this compound and its derivatives.

The Pivotal Role of 2-Methyl-2H-indazole-5-carboxylic Acid in the Development of Novel Cancer Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the specific potential of 2-Methyl-2H-indazole-5-carboxylic acid, a key heterocyclic building block. While direct biological activity data for this compound is limited, its crucial role as a synthetic intermediate in the generation of potent tankyrase inhibitors positions it as a molecule of significant interest in the field of oncology. This document will explore the synthesis, biological context, and methodologies relevant to the development of therapeutics derived from this indazole derivative, with a focus on the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. This structural motif is found in a variety of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

This compound: A Key Synthetic Intermediate

This compound has emerged as a valuable precursor in the synthesis of a novel class of potent and selective tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a critical role in the Wnt/β-catenin signaling pathway.

Synthesis of 2-Methyl-2H-indazole-5-carboxamide Derivatives

The carboxylic acid moiety of this compound serves as a handle for the facile synthesis of various carboxamide derivatives. This is typically achieved through standard amide coupling reactions, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). A general synthetic scheme is presented below.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Coupling Reagents cluster_product Product Carboxylic_Acid 2-Methyl-2H-indazole- 5-carboxylic acid Reaction Amide Coupling Carboxylic_Acid->Reaction Coupling_Agent e.g., HATU, HOBt Coupling_Agent->Reaction Base e.g., DIPEA Base->Reaction Amine R-NH2 Amine->Reaction Carboxamide 2-Methyl-2H-indazole- 5-carboxamide Derivative Reaction->Carboxamide

Caption: General workflow for the synthesis of 2-Methyl-2H-indazole-5-carboxamide derivatives.

The Wnt/β-catenin Signaling Pathway and the Role of Tankyrases

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.

In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.

Tankyrases contribute to the activation of the Wnt pathway by PARylating (poly-ADP-ribosylating) Axin, which leads to its ubiquitination and degradation. The degradation of Axin destabilizes the destruction complex, thereby promoting β-catenin accumulation.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_tankyrase Role of Tankyrase Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK3β) Beta_Catenin_p p-β-catenin Destruction_Complex->Beta_Catenin_p Phosphorylation Proteasome Proteasome Beta_Catenin_p->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Receptor Complex Wnt->Receptor DVL DVL Receptor->DVL Destruction_Complex_Inactivated Destruction Complex (Disassembled) DVL->Destruction_Complex_Inactivated Inactivates Axin_u Ubiquitinated Axin Proteasome_Axin Proteasome Axin_u->Proteasome_Axin Degradation Beta_Catenin_acc β-catenin (accumulates) Nucleus Nucleus Beta_Catenin_acc->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARylation Axin->Axin_u Ubiquitination

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the role of Tankyrase.

Potential Biological Activities and Quantitative Data of Derivatives

While no direct biological activity data for this compound is publicly available, its derivatives, specifically the carboxamides, have been shown to be potent inhibitors of tankyrase. The following table summarizes hypothetical data for a series of such derivatives to illustrate the potential for optimization.

Compound IDR Group (Amide)TNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)Cell-based Wnt Signaling IC₅₀ (nM)
Derivative A Phenyl5045120
Derivative B 4-Fluorophenyl252060
Derivative C 3-Chlorophenyl7580200
Derivative D Pyridin-3-yl151240

Note: The data in this table is illustrative and does not represent actual experimental results for publicly disclosed compounds.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential tankyrase inhibitors derived from this compound.

Tankyrase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.

Materials:

  • Recombinant human Tankyrase 1 or 2

  • Histone (as a substrate for PARylation)

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter (e.g., HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds dissolved in DMSO

Protocol:

  • Coat streptavidin plates with biotinylated histone and block non-specific binding.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In the wells of the coated plate, add the tankyrase enzyme and the test compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding NAD⁺. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Wash the plates to remove unreacted components.

  • Add the anti-poly(ADP-ribose) antibody and incubate to allow binding to the PARylated histone.

  • Wash the plates to remove unbound antibody.

  • Add the substrate for the reporter enzyme (e.g., TMB for HRP) and measure the signal (e.g., absorbance at 450 nm).

  • Calculate the percent inhibition and determine the IC₅₀ value.

Tankyrase_Assay_Workflow Start Start Plate_Coating Coat plate with biotinylated histone Start->Plate_Coating Blocking Block non-specific binding Plate_Coating->Blocking Compound_Addition Add Tankyrase enzyme and test compound Blocking->Compound_Addition Reaction_Initiation Add NAD+ to initiate PARylation Compound_Addition->Reaction_Initiation Washing_1 Wash plate Reaction_Initiation->Washing_1 Antibody_Addition Add anti-PAR antibody Washing_1->Antibody_Addition Washing_2 Wash plate Antibody_Addition->Washing_2 Detection Add substrate and measure signal Washing_2->Detection End End Detection->End

Caption: Experimental workflow for a biochemical Tankyrase inhibition assay.

Cell-Based Wnt Signaling Assay (e.g., TOP/FOP Flash Reporter Assay)

This assay measures the effect of a compound on the transcriptional activity of β-catenin in a cellular context.

Materials:

  • A cancer cell line with a constitutively active Wnt pathway (e.g., SW480) or a reporter cell line (e.g., HEK293T)

  • Plasmids for TOP-Flash (contains TCF/LEF binding sites driving luciferase expression) and FOP-Flash (mutated TCF/LEF sites, as a negative control)

  • Transfection reagent

  • Luciferase assay reagent

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

Protocol:

  • Co-transfect the cells with the TOP-Flash or FOP-Flash reporter plasmids.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Normalize the TOP-Flash signal to the FOP-Flash signal to account for non-specific effects.

  • Calculate the percent inhibition of Wnt signaling and determine the IC₅₀ value.

Conclusion

This compound is a strategically important molecule in the landscape of modern drug discovery, particularly in the pursuit of novel anticancer agents. Its utility as a synthetic precursor for potent tankyrase inhibitors underscores the continued relevance of the indazole scaffold. The methodologies and biological context provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of compounds derived from this versatile building block. Future work in this area will likely focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these scientific findings into effective clinical treatments for cancer and other diseases driven by aberrant Wnt signaling.

Regioselectivity in the Synthesis of 2-Methyl-2H-indazole-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The strategic N-methylation of the indazole ring system is a critical step in the synthesis of many pharmacologically active compounds. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to a lack of regioselectivity during alkylation, posing a significant synthetic challenge. This technical guide provides a comprehensive overview of the factors governing the regioselectivity in the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid and its precursors, offering detailed experimental protocols and quantitative data to aid researchers in achieving high selectivity for the desired N2-isomer.

Factors Influencing N-Alkylation Regioselectivity

The regiochemical outcome of the N-methylation of indazole-5-carboxylic acid and its esters is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Key determinants include the nature of the substituent on the indazole ring, the choice of base and solvent, and the type of methylating agent used.

Generally, the direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products.[1] The 1H-tautomer of indazole is typically more thermodynamically stable than the 2H-tautomer.[1] Consequently, reaction conditions that favor thermodynamic control often lead to the N1-alkylated product, while kinetically controlled reactions may favor the N2-isomer.

Substituent Effects: The position and electronic nature of substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation. Electron-withdrawing groups, particularly at the C7 position, have been shown to confer excellent N2 regioselectivity.[2][3] For instance, the presence of a nitro or methyl carboxylate group at C7 leads to high yields of the N2-alkylated product.[2][3] Conversely, bulky substituents at the C3 position can sterically hinder the N2 position, thereby favoring N1-alkylation.

Reaction Conditions: The choice of base and solvent system is paramount in controlling the N1/N2 ratio. A combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[2][4] In contrast, conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[4] Acid-catalyzed conditions have also been explored to favor N2-alkylation.

Synthetic Pathways to this compound

The synthesis of this compound typically proceeds via the N-methylation of a suitable precursor, such as methyl indazole-5-carboxylate, followed by hydrolysis of the ester. The critical step is the regioselective introduction of the methyl group at the N2 position.

cluster_0 Synthesis of this compound Indazole-5-carboxylic acid Indazole-5-carboxylic acid Methyl indazole-5-carboxylate Methyl indazole-5-carboxylate Indazole-5-carboxylic acid->Methyl indazole-5-carboxylate Esterification 2-Methyl-2H-indazole-5-carboxylate 2-Methyl-2H-indazole-5-carboxylate Methyl indazole-5-carboxylate->2-Methyl-2H-indazole-5-carboxylate Regioselective N2-Methylation This compound This compound 2-Methyl-2H-indazole-5-carboxylate->this compound Hydrolysis

Fig. 1: General synthetic workflow for this compound.

Quantitative Data on Regioselectivity

The following tables summarize the quantitative data on the regioselectivity of N-alkylation of indazole derivatives under various conditions. While specific data for indazole-5-carboxylic acid is limited, the data for analogous compounds provide valuable insights.

Table 1: Regioselectivity in the Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Methylating AgentBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)
Isopropyl iodideNaHDMFRT42:5884

Data sourced from a study on a structurally related indazole derivative.

Table 2: Highly Regioselective N-Alkylation Conditions for Indazoles

Target IsomerReagentsBaseSolventKey FactorRegioselectivity (N1:N2)
N1-alkyl Alkyl bromideNaHTHFStrong, non-coordinating base in a non-polar aprotic solvent>99:<1
N2-alkyl Alcohol, PPh₃, DEAD-THFMitsunobu conditionsHighly selective for N2
N2-alkyl Alkyl bromideNaHTHFC7-electron-withdrawing group (e.g., -NO₂, -CO₂Me)4:96 to <1:>99

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate (N1-isomer)

This protocol is adapted from established methods for high N1-selectivity.

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl 1-methyl-1H-indazole-5-carboxylate.

Protocol 2: Synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate (N2-isomer)

This protocol utilizes Mitsunobu conditions, which are known to favor N2-alkylation of indazoles.

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Triphenylphosphine (PPh₃)

  • Methanol

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl 1H-indazole-5-carboxylate (1.0 eq) and triphenylphosphine (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methanol (2.3 eq).

  • Slowly add DEAD or DIAD (2.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield methyl 2-methyl-2H-indazole-5-carboxylate.

Protocol 3: Hydrolysis to this compound

Materials:

  • Methyl 2-methyl-2H-indazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) (1.5 - 3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.

Logical Decision Workflow for Regioselective Methylation

The following diagram illustrates a decision-making process for selecting the appropriate synthetic route based on the desired regioisomer.

cluster_n1 N1-Selective Conditions cluster_n2 N2-Selective Conditions start Desired Product? n1_isomer 1-Methyl-1H-indazole-5-carboxylic acid start->n1_isomer N1-isomer n2_isomer This compound start->n2_isomer N2-isomer n1_conditions Use strong base (NaH) in non-polar aprotic solvent (THF) with a methylating agent (e.g., MeI). n1_isomer->n1_conditions n2_conditions Employ Mitsunobu reaction (PPh3, DEAD/DIAD, MeOH) or utilize a precursor with a C7 electron-withdrawing group. n2_isomer->n2_conditions

References

Methodological & Application

Synthesis of 2-Methyl-2H-indazole-5-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. Two potential synthetic routes are presented, with a primary focus on a reliable and efficient oxidation pathway.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents. The specific regioisomer, this compound, serves as a key intermediate for the synthesis of various biologically active molecules. This application note outlines a preferred synthetic methodology commencing from a commercially available precursor, alongside an alternative route that highlights the challenges and considerations in regioselective N-alkylation of indazoles.

Recommended Synthetic Pathway: Oxidation of 2-Methyl-2H-indazole-5-carbaldehyde

The most direct and reliable method for the synthesis of this compound is the oxidation of the corresponding aldehyde, 2-Methyl-2H-indazole-5-carbaldehyde. This starting material is commercially available, rendering this a convenient two-step process from common starting materials. Several oxidation methods are applicable, with the Pinnick and Jones oxidations being two of the most common and effective.

Experimental Workflow: Oxidation Route

start 2-Methyl-2H-indazole- 5-carbaldehyde reaction Oxidation Reaction start->reaction Substrate oxidant Oxidizing Agent (e.g., NaClO2 or CrO3/H2SO4) oxidant->reaction Reagent product 2-Methyl-2H-indazole- 5-carboxylic acid reaction->product Yields >85% alkylation N-Alkylation of Indazole n1_product N-1 Alkylated Product (Thermodynamically Favored) alkylation->n1_product n2_product N-2 Alkylated Product (Kinetically Favored/Sterically Directed) alkylation->n2_product substituents Substituents on Indazole Ring substituents->alkylation Directs Regioselectivity base_solvent Base and Solvent System base_solvent->alkylation Influences Reaction Pathway electrophile Nature of Electrophile electrophile->alkylation Affects Outcome

Application Notes and Protocols: 2-Methyl-2H-indazole-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-2H-indazole-5-carboxylic acid and its derivatives in medicinal chemistry. The indazole scaffold is recognized as a "privileged scaffold" due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document focuses on the application of this compound as a key building block for the synthesis of potent enzyme inhibitors, particularly in the context of cancer therapy.

Key Application: PARP Inhibition in Cancer Therapy

A significant application of the 2H-indazole-5-carboxylic acid scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5][6] PARP enzymes, particularly PARP1 and PARP2, play a crucial role in DNA repair. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a targeted therapy for these tumors.[4][6]

Derivatives of 2-phenyl-2H-indazole-7-carboxamide have been developed as potent PARP1 and PARP2 inhibitors.[4][6] A notable example is Niraparib (MK-4827), a clinically approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6][7] While Niraparib is a 7-carboxamide derivative, the 5-carboxylic acid isomer serves as a critical synthon for accessing this class of compounds. The general structure involves the amidation of the indazole carboxylic acid.

Quantitative Data: Biological Activity of Indazole-based PARP Inhibitors

The following table summarizes the inhibitory activity of a key 2H-indazole-7-carboxamide derivative, providing a benchmark for the potential of compounds derived from the this compound scaffold.

CompoundTargetIC50 (nM)Cellular Activity (EC50, nM)Cell Proliferation (CC50, nM) in BRCA-mutant cellsReference
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827 / Niraparib)PARP13.8410-100[4][6]
PARP22.1[4][6]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of 2-substituted-2H-indazoles, which can be adapted for this compound. The synthesis often involves a multi-step process starting from commercially available precursors. A common strategy is the copper-catalyzed three-component reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][8]

Protocol: Copper-Catalyzed Synthesis of 2-Alkyl-2H-indazoles

  • Reaction Setup: In a sealed reaction vessel, combine the substituted 2-bromobenzaldehyde (1.0 eq), the primary amine (e.g., methylamine, 1.2 eq), sodium azide (1.5 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., TMEDA, 10 mol%) in a suitable solvent such as DMSO.

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-alkyl-2H-indazole.

Note: This is a general procedure and may require optimization for specific substrates.

Amidation of this compound

This protocol outlines the conversion of the carboxylic acid to a carboxamide, a key transformation for synthesizing many biologically active indazole derivatives, including PARP inhibitors.

Protocol: Amide Coupling

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as TBTU (1.1 eq) or HATU (1.1 eq) and a base like triethylamine (2.0 eq) or DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the mechanism of action of PARP inhibitors in cancer cells with BRCA mutations.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal leads to DNA_DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) (Defective) DNA_DSB->HRR Cell_Death Cell Death HRR->Cell_Death failure leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibited PARP (Inhibited) PARP_Inhibitor->PARP_Inhibited blocks Unrepaired_SSB Unrepaired SSB PARP_Inhibited->Unrepaired_SSB leads to Unrepaired_SSB->DNA_DSB replication fork collapse DNA_SSB_Cancer Single-Strand Break (SSB) DNA_SSB_Cancer->PARP_Inhibited

Caption: PARP inhibition in BRCA-mutant cancer cells.

Experimental Workflow: Synthesis of 2H-Indazole Carboxamides

This diagram outlines the general workflow for the synthesis of 2H-indazole carboxamides from a substituted 2-bromobenzaldehyde.

Synthesis_Workflow Start 2-Bromobenzaldehyde Derivative Step1 Three-Component Reaction (Primary Amine, NaN3, Cu(I) catalyst) Start->Step1 Intermediate 2-Alkyl-2H-indazole-5-carboxylic acid ester Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Carboxylic_Acid This compound Step2->Carboxylic_Acid Step3 Amide Coupling (Amine, Coupling Agent) Carboxylic_Acid->Step3 Final_Product 2-Methyl-2H-indazole-5-carboxamide Derivative Step3->Final_Product

Caption: Synthetic workflow for 2H-indazole carboxamides.

Other Potential Applications

The 2H-indazole scaffold has been explored for a variety of other medicinal chemistry applications, leveraging its versatile biological activities.

  • Antimicrobial Agents: Derivatives of 2H-indazole have shown promising activity against various pathogens, including protozoa, bacteria, and fungi.[9][10]

  • Anti-inflammatory Agents: Some 2H-indazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[9][10]

  • Herbicidal Activity: Certain 6-indazolyl-2-picolinic acids, which are structurally related, have been synthesized and evaluated for their herbicidal properties.[11]

These diverse applications underscore the importance of this compound as a versatile building block in the discovery of new therapeutic agents. Further exploration of this scaffold is warranted to develop novel drugs for a range of diseases.

References

The Role of 2-Methyl-2H-indazole-5-carboxylic Acid in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – The versatile heterocyclic scaffold, 2-Methyl-2H-indazole-5-carboxylic acid, is proving to be a valuable building block in the synthesis of targeted kinase inhibitors for oncological applications. Researchers and drug development professionals are increasingly utilizing this intermediate to generate novel therapeutics that modulate key signaling pathways implicated in cancer progression. This application note provides a detailed overview of its use, including synthetic protocols, biological evaluation techniques, and data supporting its role in inhibiting critical kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).

The indazole core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[1] The strategic placement of a carboxylic acid group at the 5-position of the 2-methyl-2H-indazole ring system provides a convenient synthetic handle for the introduction of diverse chemical moieties through amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Application in VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[2] Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors.[1][2] The synthesis of such inhibitors often involves the coupling of an indazole carboxylic acid with various amine-containing fragments.

Table 1: Representative Quantitative Data of Indazole-Based Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Hypothetical Compound A VEGFR-215Pazopanib30
Compound C05 PLK4< 0.1LCR-263-
Compound 2f (Antiproliferative)230-1150--
Compound 30l PAK19.8--

Note: Data for Hypothetical Compound A is illustrative. Data for other compounds are from cited literature for comparative purposes.[3][4][5]

Application in PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during mitosis.[4] Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug discovery.[4] Novel indazole-based inhibitors of PLK4 have been developed, demonstrating exceptional potency.[4]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Hypothetical 2-Methyl-2H-indazole-5-carboxamide Kinase Inhibitor

This protocol describes the amide coupling of this compound with a substituted aniline, a common motif in kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF at 0 °C, add DCC (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the substituted aniline (1.1 equivalents) and TEA (2.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Methyl-2H-indazole-5-carboxamide derivative.

G cluster_synthesis Synthesis Workflow start 2-Methyl-2H-indazole- 5-carboxylic acid reagents Amine + Coupling Reagents (e.g., HATU, DIPEA) start->reagents 1. Mix coupling Amide Bond Formation reagents->coupling 2. React purification Purification (Chromatography) coupling->purification 3. Isolate product Indazole-5-carboxamide Kinase Inhibitor purification->product 4. Final Product

Caption: Synthetic workflow for an indazole-5-carboxamide kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., VEGFR-2, PLK4)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assay or cold ATP for luminescence-based assays

  • Kinase reaction buffer

  • 96-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase, kinase substrate, and inhibitor solution in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction (e.g., by adding a stop solution).

  • For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_assay Kinase Inhibition Assay Workflow plate_prep Prepare 96-well plate: Kinase + Substrate + Inhibitor reaction_start Initiate reaction with ATP plate_prep->reaction_start incubation Incubate at 30°C reaction_start->incubation reaction_stop Terminate reaction incubation->reaction_stop detection Detect kinase activity (e.g., radioactivity, luminescence) reaction_stop->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for in vitro kinase inhibition assay.

Signaling Pathways

The kinase inhibitors derived from this compound can interfere with key cellular signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Indazole Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK/ERK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

PLK4 Signaling in Centriole Duplication

PLK4 is a master regulator of centriole duplication. Its kinase activity is tightly controlled to ensure that each cell inherits the correct number of centrosomes. Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which contributes to genomic instability.

G cluster_pathway PLK4 in Centriole Duplication PLK4 PLK4 Autophosphorylation Autophosphorylation (Activation) PLK4->Autophosphorylation Inhibitor Indazole Inhibitor Inhibitor->PLK4 Downstream Downstream Substrates (e.g., STIL, SAS-6) Autophosphorylation->Downstream Centriole Centriole Duplication Downstream->Centriole Aneuploidy Aneuploidy & Genomic Instability Centriole->Aneuploidy Aberrant Duplication

Caption: Role of PLK4 in centriole duplication and its inhibition.

References

Application Notes and Protocols for 2-Methyl-2H-indazole-5-carboxylic acid in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-2H-indazole-5-carboxylic acid as a valuable building block for the synthesis of novel agrochemicals, particularly herbicides. The information compiled includes detailed synthetic protocols, potential applications based on analogous compounds, and insights into the likely mechanism of action.

Introduction

This compound is a heterocyclic carboxylic acid containing an indazole core structure. The indazole moiety is a recognized pharmacophore and toxophore in various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its structural features allow for diverse chemical modifications, making it an attractive scaffold for the development of new active ingredients with specific target activities. In the context of agrochemicals, indazole derivatives have shown significant potential, particularly as herbicides that mimic the action of the natural plant hormone auxin.[1][2]

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, starting from methyl 1H-indazole-5-carboxylate.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of methyl 1H-indazole-5-carboxylate (2.5 g, 14 mmol) in DMF (45 mL), add potassium carbonate (4.90 g, 35.5 mmol) followed by iodomethane (1.77 mL, 28.4 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to 50°C and stir for an additional 4 hours.

  • Cool the mixture to room temperature and pour it into a mixture of water and ice.

  • Acidify the aqueous solution with 2N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain this compound.

Application as a Building Block for Herbicidal Picolinates

While specific commercial herbicides directly derived from this compound are not prominently documented in publicly available literature, the synthesis of structurally analogous 6-(indazolyl)-2-picolinic acids demonstrates a clear application pathway.[2][3] These compounds have been shown to possess potent herbicidal activity, acting as synthetic auxins.[2] The following protocol is a representative example of how this compound could be utilized to synthesize a herbicidally active picolinate derivative.

Representative Experimental Protocol: Synthesis of a 6-(2-Methyl-2H-indazol-5-yl)-picolinate Derivative

This protocol is adapted from the synthesis of analogous 6-(indazolyl)-2-picolinic acids.[3]

Step 1: Amide Formation

  • Activate the carboxylic acid group of this compound by converting it to its acid chloride or by using a coupling agent (e.g., HATU, HOBt/EDC).

  • React the activated carboxylic acid with a suitable aminopicolinate derivative in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove the base and coupling agent byproducts.

  • Purify the resulting amide by column chromatography.

Step 2: Cyclization to form the Picolinate

  • The specific cyclization strategy to form the final picolinate would depend on the nature of the aminopicolinate starting material and is a key inventive step in herbicide synthesis. This often involves proprietary methods developed by agrochemical companies.

Quantitative Herbicidal Activity of Analogous Compounds

The herbicidal efficacy of 6-indazolyl-2-picolinic acids, which are structurally similar to potential derivatives of this compound, has been evaluated against various weed species. The data is typically presented as percent inhibition at a given application rate or as an IC₅₀ value (the concentration required to inhibit growth by 50%).

Table 1: Post-emergence Herbicidal Activity of Representative 6-(Indazolyl)-2-picolinic Acid Derivatives (% Inhibition at 250 g/ha) [2]

CompoundAmaranthus retroflexus (Pigweed)Chenopodium album (Lambsquarters)Brassica napus (Rapeseed)Abutilon theophrasti (Velvetleaf)Echinochloa crus-galli (Barnyard grass)
5a 1001001009520
6Cc 1001001009015
7Cc 1001001009510

Table 2: Root Growth Inhibition (IC₅₀ in µM) of Representative 6-(Indazolyl)-2-picolinic Acid Derivatives against Arabidopsis thaliana [2]

CompoundIC₅₀ (µM)
5a 0.08
6Cc 0.12
7Cc 0.09
Picloram (Commercial Herbicide) 0.45

Note: The compound numbering (5a, 6Cc, 7Cc) is taken from the source literature and represents different substitution patterns on the indazole ring.[2] These data indicate that indazolyl-picolinates can exhibit excellent herbicidal activity against broadleaf weeds, often exceeding the potency of commercial standards like picloram.

Proposed Mechanism of Action: Synthetic Auxin Pathway

Herbicides derived from indazole carboxylic acids, particularly picolinates, are believed to act as synthetic auxins.[2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The key steps in the synthetic auxin signaling pathway are outlined below.

Synthetic_Auxin_Pathway cluster_cell Plant Cell SA Synthetic Auxin (e.g., Indazole-picolinate) Receptor SCF-TIR1/AFB Ubiquitin Ligase Complex SA->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARG Auxin Response Genes ARF->ARG Activates transcription of Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation ARG->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Synthetic Auxin Herbicide Signaling Pathway.

Experimental Workflow for Herbicide Discovery

The process of developing a new herbicide from a building block like this compound follows a structured workflow.

Herbicide_Discovery_Workflow A Synthesis of This compound B Chemical Derivatization (e.g., Amide or Ester Formation) A->B Building Block C Primary Screening (e.g., Petri Dish Bioassays) B->C Candidate Compounds D Secondary Screening (Greenhouse Pot Trials) C->D Active Hits E Lead Optimization (Structure-Activity Relationship Studies) D->E Promising Leads E->B Feedback for New Derivatives F Field Trials and Toxicology Studies E->F Optimized Candidate G Product Formulation and Registration F->G Final Product

Caption: Herbicide Discovery and Development Workflow.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. The demonstrated high herbicidal efficacy of structurally related indazole-picolinates suggests that derivatives of this compound are strong candidates for the development of new synthetic auxin herbicides. The provided synthetic protocols offer a starting point for the exploration of this chemical space, and the outlined mechanism of action provides a basis for understanding the biological activity of potential new products. Further research into the derivatization of this compound is warranted to fully exploit its potential in the discovery of next-generation weed management solutions.

References

Application Notes and Protocols for the Analysis of 2-Methyl-2H-indazole-5-carboxylic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Methyl-2H-indazole-5-carboxylic acid in research and drug development settings. The protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering orthogonal approaches for verification and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in various sample matrices after appropriate sample preparation.

Experimental Protocol: HPLC-UV

a) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

b) Sample Preparation (General Procedure):

Sample preparation is crucial for accurate and reproducible results.[1][2][3][4][5] The following is a general guideline for solid-phase extraction (SPE), which is effective for cleaning up complex samples.[2]

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the sample (dissolved in a suitable solvent) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (95% A: 5% B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of carboxylic acids, a derivatization step is mandatory for GC-MS analysis.[6][7][8] This protocol employs silylation to increase the volatility and thermal stability of this compound.[6][7]

Experimental Protocol: GC-MS

a) Derivatization (Silylation):

Silylation replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[6][7]

  • Evaporate 100 µL of the sample extract to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Cap the vial tightly and heat at 60 °C for 30 minutes.[8]

  • Cool the vial to room temperature before GC-MS analysis.

b) GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Quantitative Data Summary

The following table presents example performance data for the described analytical methods. These values are illustrative and should be determined experimentally during method validation.

ParameterHPLC-UV MethodGC-MS Method (after derivatization)
Retention Time (min) ~ 8.5~ 12.2 (for TMS derivative)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL5 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Visualizations

Workflow for HPLC and GC-MS Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (for HPLC) Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Filtration Filtration Reconstitution->Filtration Derivatization->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection GC_Injection GC Injection Filtration->GC_Injection Separation_HPLC Chromatographic Separation HPLC_Injection->Separation_HPLC Detection_UV UV Detection Separation_HPLC->Detection_UV Data_Processing Data Processing Detection_UV->Data_Processing Separation_GC Chromatographic Separation GC_Injection->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Detection_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Comparison of HPLC and GC-MS Methods

cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound HPLC_Advantages Advantages: - Direct analysis - Good for polar compounds - Robust and reproducible Analyte->HPLC_Advantages GCMS_Advantages Advantages: - High sensitivity and selectivity - Structural confirmation via mass spectra Analyte->GCMS_Advantages HPLC_Disadvantages Disadvantages: - Lower sensitivity than GC-MS - Potential for matrix effects GCMS_Disadvantages Disadvantages: - Derivatization required - Potential for analyte degradation at high temperatures

Caption: Comparison of HPLC and GC-MS for the analysis of the target compound.

References

Application Notes and Protocols: The Role of 2-Methyl-2H-indazole-5-carboxylic Acid in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of the 2-Methyl-2H-indazole-5-carboxylic acid scaffold in structure-activity relationship (SAR) studies, with a specific focus on its utility in the development of potent and selective enzyme inhibitors. The indazole nucleus is a privileged scaffold in medicinal chemistry, and strategic modifications of the this compound core have led to the discovery of highly active compounds for various biological targets.

Introduction

The indazole ring system is a versatile bicyclic heterocycle that serves as a cornerstone for the design of numerous biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for drug discovery campaigns. Specifically, the this compound moiety provides a rigid framework with multiple points for chemical diversification, allowing for a systematic exploration of the chemical space around a biological target.

This document will focus on the derivatization of the 5-carboxylic acid group into a series of carboxamides and the subsequent evaluation of their inhibitory activity against Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for neurodegenerative diseases.

Data Presentation: SAR of Indazole-5-carboxamides as MAO-B Inhibitors

The following table summarizes the structure-activity relationship for a series of indazole-5-carboxamides, highlighting the impact of substitutions on the amide nitrogen on the inhibitory potency against human MAO-B. The data is derived from studies on selective and reversible MAO-B inhibitors.[1]

Compound IDR Group (Amide Substituent)IC50 (nM) for human MAO-BSelectivity vs. MAO-A
1 Phenyl15.7>6369-fold
2 4-Fluorophenyl4.38>22831-fold
3 3,4-Difluorophenyl1.59>6000-fold
4 3,4-Dichlorophenyl0.386>25000-fold

Table 1: Inhibitory potency and selectivity of N-substituted 1-methyl-1H-indazole-5-carboxamides against human Monoamine Oxidase B (MAO-B). Data sourced from literature.[1]

Experimental Protocols

General Synthesis of N-Aryl-2-methyl-2H-indazole-5-carboxamides

This protocol outlines the general procedure for the synthesis of the indazole-5-carboxamide derivatives, starting from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted anilines (e.g., aniline, 4-fluoroaniline, 3,4-difluoroaniline, 3,4-dichloroaniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Acid Chloride Formation: A solution of this compound in anhydrous DCM is treated with an excess of thionyl chloride. The reaction mixture is refluxed for 2-3 hours until the starting material is consumed (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-Methyl-2H-indazole-5-carbonyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. To this solution, the respective substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) are added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-methyl-2H-indazole-5-carboxamide.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory potency of the synthesized compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Assay Preparation: In a 96-well microplate, add the assay buffer, a solution of the test compound at various concentrations (typically in a serial dilution), and the MAO-B enzyme solution.

  • Pre-incubation: The plate is incubated for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, kynuramine.

  • Incubation: The plate is incubated for a further 30 minutes at 37 °C.

  • Reaction Termination and Detection: The reaction is stopped by adding a quenching solution (e.g., 2N NaOH). The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 400 nm.

  • Data Analysis: The percent inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 2-Methyl-2H-indazole- 5-carboxylic acid AcidChloride Formation of Acid Chloride Start->AcidChloride Coupling Amide Coupling with Substituted Anilines AcidChloride->Coupling Purification Purification and Characterization Coupling->Purification Library Library of Indazole-5-carboxamides Purification->Library MAOB_Assay MAO-B Inhibition Assay Library->MAOB_Assay IC50 Determination of IC50 Values MAOB_Assay->IC50 Selectivity Selectivity Assay (vs. MAO-A) IC50->Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies of 2-Methyl-2H-indazole-5-carboxamides.

Signaling_Pathway Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor 2-Methyl-2H-indazole- 5-carboxamide Derivative Inhibitor->MAOB Inhibition

Caption: Inhibition of MAO-B by 2-Methyl-2H-indazole-5-carboxamide derivatives.

References

Application Notes and Protocols for the Functionalization of 2-Methyl-2H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical functionalization of the indazole ring of 2-Methyl-2H-indazole-5-carboxylic acid. This versatile scaffold is of significant interest in medicinal chemistry, and the methodologies described herein offer pathways to novel derivatives for drug discovery and development.

Introduction

The indazole core is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this ring system is a key strategy for modulating the physicochemical and pharmacological properties of indazole-based molecules. This compound presents a unique substitution pattern with an N-methyl group and a C5-carboxylic acid. The electron-withdrawing nature of the carboxylic acid group influences the regioselectivity of electrophilic aromatic substitution reactions, while the N2-methylation prevents reactions at this nitrogen atom. This document outlines key functionalization reactions, including halogenation, nitration, and palladium-catalyzed cross-coupling reactions, providing detailed protocols and comparative data to guide synthetic efforts.

Key Functionalization Strategies

The primary positions for electrophilic substitution on the this compound ring are predicted to be C3, C4, and C7, with the specific outcome depending on the reaction conditions and the directing effects of the existing substituents. The C3 position is often susceptible to radical and some electrophilic attacks, while the C7 position can be activated by directing groups.[1]

Halogenation

Halogenation, particularly bromination, of the indazole ring provides a versatile handle for subsequent cross-coupling reactions. For 2-substituted indazoles, halogenation often occurs at the C3 position. However, the presence of an electron-withdrawing group at C5 may influence the regioselectivity.

Halogenating AgentPositionSolventTemperature (°C)Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS)C3AcetonitrileRoom Temp.295[2]
N-Chlorosuccinimide (NCS)C3Acetonitrile50288[3]
Iodine (I₂) / KOHC3DMFRoom Temp.1292[2]

This protocol describes the bromination of this compound at the C3 position using N-Bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-Bromo-2-methyl-2H-indazole-5-carboxylic acid.

G cluster_workflow Bromination Workflow start Start dissolve Dissolve Substrate in Acetonitrile start->dissolve add_nbs Add NBS dissolve->add_nbs stir Stir at RT (2h) add_nbs->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product 3-Bromo-2-methyl-2H- indazole-5-carboxylic acid purify->product

Caption: Experimental workflow for the C3-bromination of this compound.

Nitration

Nitration of the indazole ring introduces a nitro group, which can be a precursor for an amino group or other functionalities. For 2-substituted indazoles, nitration can be directed to various positions. Iron(III) nitrate has been reported to selectively nitrate 2H-indazoles at the C7 position.[4]

Nitrating AgentPositionSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(NO₃)₃·9H₂OC7Acetonitrile80178[4]
HNO₃ / H₂SO₄C3-<10165[2]

This protocol describes the regioselective nitration of this compound at the C7 position using Iron(III) nitrate nonahydrate.

Materials:

  • This compound

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetonitrile (anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add Iron(III) nitrate nonahydrate (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 1 hour. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-Methyl-7-nitro-2H-indazole-5-carboxylic acid.

G cluster_pathway C7-Nitration Pathway start 2-Methyl-2H-indazole- 5-carboxylic acid product 2-Methyl-7-nitro-2H-indazole- 5-carboxylic acid start->product Nitration reagents Fe(NO₃)₃·9H₂O Acetonitrile, 80°C

Caption: Reaction pathway for the C7-nitration of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated indazoles are valuable intermediates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

This reaction couples a halo-indazole with a boronic acid or ester. The carboxylic acid group may need to be protected as an ester to prevent side reactions, although some conditions tolerate free carboxylic acids.[5]

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10085[6]
PdCl₂(dppf)-K₂CO₃DME8090[7]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10088[5]

This protocol describes the coupling of 7-Bromo-2-methyl-2H-indazole-5-carboxylic acid with an arylboronic acid.

Materials:

  • 7-Bromo-2-methyl-2H-indazole-5-carboxylic acid (or its methyl ester)

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, add 7-Bromo-2-methyl-2H-indazole-5-carboxylic acid (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Start mix Mix Bromo-indazole, Boronic Acid, Pd Catalyst, Base start->mix inert Inert Atmosphere mix->inert add_solvents Add Degassed Dioxane/Water inert->add_solvents heat Heat at 100°C (12h) add_solvents->heat workup Aqueous Workup & Extraction heat->workup purify Purification workup->purify product 7-Aryl-2-methyl-2H-indazole- 5-carboxylic acid purify->product

Caption: General workflow for the Suzuki-Miyaura coupling of a bromo-indazole derivative.

This reaction allows for the synthesis of N-aryl or N-alkyl substituted aminoindazoles from halo-indazoles.

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃Dioxane11085[8]
Pd(OAc)₂BINAPNaOtBuToluene10090[9]
RuPhos-Pd-G3-LHMDSTHF6592[9]

This protocol describes the amination of 7-Bromo-2-methyl-2H-indazole-5-carboxylic acid with a primary or secondary amine.

Materials:

  • 7-Bromo-2-methyl-2H-indazole-5-carboxylic acid (or its methyl ester)

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, add 7-Bromo-2-methyl-2H-indazole-5-carboxylic acid (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous and degassed 1,4-dioxane (10 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 7-amino-2-methyl-2H-indazole-5-carboxylic acid derivative.

G cluster_buchwald Buchwald-Hartwig Amination Logical Flow start Start with 7-Bromo-indazole reactants Add Amine, Pd Catalyst, Ligand, Base start->reactants conditions Inert Atmosphere, Anhydrous Solvent, Heat reactants->conditions reaction C-N Bond Formation conditions->reaction product 7-Amino-indazole Product reaction->product

Caption: Logical relationship in the Buchwald-Hartwig amination reaction.

Conclusion

The functionalization of this compound offers a rich field for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein for halogenation, nitration, and palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers. Careful consideration of the electronic and steric effects of the substituents on the indazole ring is crucial for achieving the desired regioselectivity and yield. Further optimization of the reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Methyl-2H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical development. The described synthetic strategy is designed for scalability, emphasizing safety, efficiency, and product purity.

Synthetic Strategy Overview

The recommended synthetic route for the large-scale production of this compound is a two-step process commencing with the commercially available 5-bromo-2H-indazole. This strategy involves:

  • Regioselective N-methylation: The selective methylation of the N2 position of the indazole ring is achieved under basic conditions to yield 5-bromo-2-methyl-2H-indazole.

  • Carboxylation via Grignard Reaction: The 5-bromo substituent is then converted to a carboxylic acid group through a Grignard reaction with magnesium, followed by quenching with carbon dioxide.

This approach is advantageous for scale-up due to the availability of starting materials, the generally high-yielding nature of the reactions, and the amenability of the procedures to large-scale chemical reactors.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-methyl-2H-indazole

This protocol details the regioselective N-methylation of 5-bromo-2H-indazole. The use of a suitable base and methylating agent in a controlled manner is crucial for achieving high selectivity for the desired N2-isomer.

Materials:

  • 5-bromo-2H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.

  • Reagent Charging: The reactor is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (10 volumes relative to the starting material).

  • Indazole Addition: A solution of 5-bromo-2H-indazole (1.0 equivalent) in anhydrous DMF (5 volumes) is added dropwise to the sodium hydride suspension at 0-5 °C, maintaining a constant internal temperature. The mixture is stirred at this temperature for 1 hour after the addition is complete.

  • Methylation: Methyl iodide (1.1 equivalents) is added dropwise to the reaction mixture at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by HPLC or TLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0-5 °C.

  • Work-up: The mixture is diluted with water and extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-bromo-2-methyl-2H-indazole as a solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the 5-bromo group to a carboxylic acid via a Grignard reaction. Strict anhydrous conditions and careful control of the exothermic reaction are critical for safety and yield on a large scale.[1][2][3][4][5]

Materials:

  • 5-bromo-2-methyl-2H-indazole

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (CO₂, gas or dry ice)

  • Aqueous hydrochloric acid (HCl, 2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • A dry, nitrogen-purged reactor is charged with magnesium turnings (1.5 equivalents) and a crystal of iodine.

    • A solution of 5-bromo-2-methyl-2H-indazole (1.0 equivalent) in anhydrous THF (10 volumes) is prepared. A small portion of this solution is added to the magnesium to initiate the reaction, which is indicated by a color change and a gentle reflux.

    • Once the reaction has initiated, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. The mixture is then heated to reflux for 2-4 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • The Grignard reagent solution is cooled to -20 to 0 °C.

    • Carbon dioxide gas is bubbled through the solution, or the solution is slowly added to a slurry of crushed dry ice in THF, ensuring the temperature is maintained below 10 °C.[6]

    • The reaction mixture is stirred for 1-2 hours at this temperature and then allowed to warm to room temperature.

  • Quenching and Work-up:

    • The reaction is quenched by the slow addition of 2 M aqueous HCl at 0-5 °C.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation and Purification:

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product is purified by crystallization from a suitable solvent (e.g., isopropanol or acetonitrile) to afford the final product as a crystalline solid.

Data Presentation

The following tables summarize the expected quantitative data for the scale-up synthesis of this compound based on analogous reactions reported in the literature.

Table 1: Synthesis of 5-bromo-2-methyl-2H-indazole

ParameterValueReference
Starting Material 5-bromo-2H-indazoleN/A
Reagents NaH, CH₃I[7]
Solvent DMF[7]
Temperature 0 °C to RT[7]
Reaction Time 12-16 hours[7]
Yield 85-95%Analogous Reactions
Purity (after cryst.) >98% (by HPLC)Analogous Reactions

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material 5-bromo-2-methyl-2H-indazoleN/A
Reagents Mg, CO₂[1][2][3][4][5]
Solvent THF[1][2][3][4][5]
Temperature Reflux (Grignard), -20 to 10 °C (Carboxylation)[1][2][3][4][5]
Reaction Time 3-6 hoursAnalogous Reactions
Yield 70-85%Analogous Reactions
Purity (after cryst.) >99% (by HPLC)Analogous Reactions

Visualization of Workflows

Overall Synthetic Workflow

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Carboxylation cluster_2 Purification Start_1 5-bromo-2H-indazole Process_1 N-Methylation (NaH, CH3I, DMF) Start_1->Process_1 Intermediate 5-bromo-2-methyl-2H-indazole Process_1->Intermediate Process_2 Grignard Formation (Mg, THF) Intermediate->Process_2 Process_3 Carboxylation (CO2) Process_2->Process_3 Product This compound Process_3->Product Purification Crystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

Grignard Reaction Safety Considerations

G Hazard_Identification Hazard Identification Anhydrous_Conditions Strict Anhydrous Conditions (Moisture sensitive) Hazard_Identification->Anhydrous_Conditions Exotherm_Control Exotherm Control (Runaway reaction risk) Hazard_Identification->Exotherm_Control Inert_Atmosphere Inert Atmosphere (Air sensitive) Hazard_Identification->Inert_Atmosphere Flammable_Solvents Flammable Solvents (Fire hazard) Hazard_Identification->Flammable_Solvents Dry_Glassware Oven/Flame-dried glassware Anhydrous_Conditions->Dry_Glassware Slow_Addition Controlled addition of reagents Exotherm_Control->Slow_Addition Cooling_System Efficient cooling system Exotherm_Control->Cooling_System Nitrogen_Blanket Nitrogen/Argon blanketing Inert_Atmosphere->Nitrogen_Blanket Proper_Grounding Proper grounding and bonding Flammable_Solvents->Proper_Grounding Control_Measures Control Measures

Caption: Key safety considerations for the scale-up of Grignard reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and well-documented synthetic pathway involves a three-step process:

  • Esterification: Conversion of the starting material, 1H-indazole-5-carboxylic acid, to its corresponding methyl ester, methyl 1H-indazole-5-carboxylate. This is typically achieved through a Fischer esterification using methanol in the presence of an acid catalyst like sulfuric acid.

  • N-Methylation: The nitrogen at position 2 of the indazole ring is methylated. A common method is the reaction of methyl 1H-indazole-5-carboxylate with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. This step is often not completely regioselective and can lead to the formation of the N1-methylated isomer as a significant impurity.

  • Hydrolysis: The methyl ester of the N2-methylated indazole is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the final product, this compound.

Q2: What is the primary impurity I should be concerned about in this synthesis?

A2: The most significant and often most difficult to separate impurity is the regioisomeric N1-methylated product, 1-Methyl-1H-indazole-5-carboxylic acid . This impurity is formed during the N-methylation step due to the potential for the methyl group to attach to either the N1 or N2 position of the indazole ring. The ratio of N1 to N2 isomers can vary depending on the reaction conditions.

Q3: How can I distinguish between the desired N2-methylated product and the N1-methylated impurity?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, in ¹H NMR, the chemical shift of the proton at the 3-position (H-3) of the indazole ring is diagnostic. For 2-substituted indazoles, the H-3 proton signal typically appears at a lower field (more deshielded) compared to the corresponding 1-substituted isomers. For instance, the H-3 proton of 2-alkyl-2H-indazoles often appears as a singlet downfield, which can be a key identifier.[1]

Q4: Are there any alternative methylating agents that can improve the regioselectivity of the N-methylation step?

A4: While methyl iodide is common, other methylating agents have been explored to improve regioselectivity. The choice of the methylating agent, base, and solvent can influence the N1/N2 ratio. For instance, dimethyl carbonate is considered a more environmentally friendly methylating agent, though it may require different reaction conditions.[1][2] The regioselectivity is highly dependent on the specific indazole substrate and reaction conditions.[3][4]

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield after esterification Incomplete reaction due to equilibrium limitations of the Fischer esterification.- Use a large excess of methanol to drive the equilibrium towards the product.[5][6]- Remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.[5]- Ensure the acid catalyst is active and used in an appropriate amount.
Presence of two major spots on TLC/peaks in HPLC after methylation Formation of both N1 and N2 methylated regioisomers.- Optimize the methylation reaction conditions (base, solvent, temperature) to favor the formation of the N2 isomer.[3][4]- Employ careful column chromatography for separation. The polarity difference between the two isomers, although sometimes small, can be exploited.[7]- Consider alternative synthetic routes that offer better regiocontrol.
Incomplete hydrolysis of the methyl ester Insufficient reaction time, temperature, or amount of base.- Increase the reaction time and/or temperature for the hydrolysis step.- Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. An excess is often recommended.- Monitor the reaction progress by TLC or HPLC until the starting ester is fully consumed.
Product contains unreacted starting material (1H-indazole-5-carboxylic acid) Incomplete esterification in the first step.- Re-subject the crude product from the esterification step to the reaction conditions to drive the conversion to completion.- Purify the methyl 1H-indazole-5-carboxylate intermediate by recrystallization or column chromatography before proceeding to the methylation step.
Difficulty in isolating the final product after hydrolysis The product may be soluble in the aqueous phase, especially if the pH is not properly adjusted.- Carefully adjust the pH of the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation. This is typically in the acidic range.- If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Data Presentation

Table 1: Summary of Potential Impurities in the Synthesis of this compound

Impurity Name Structure Origin Typical Method of Detection
1H-Indazole-5-carboxylic acidIncomplete esterification of the starting material.HPLC, TLC, ¹H NMR
Methyl 1H-indazole-5-carboxylateIncomplete methylation.HPLC, TLC, ¹H NMR
1-Methyl-1H-indazole-5-carboxylic acidFormation of the N1-regioisomer during methylation.HPLC, ¹H NMR, ¹³C NMR
Methyl 1-methyl-1H-indazole-5-carboxylateN1-methylated ester intermediate; incomplete hydrolysis.HPLC, TLC, ¹H NMR
Methyl 2-methyl-2H-indazole-5-carboxylateIncomplete hydrolysis of the desired ester intermediate.HPLC, TLC, ¹H NMR

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds and Impurities (in CDCl₃)

Proton Methyl 1H-indazole-5-carboxylate Methyl 1-methyl-1H-indazole-5-carboxylate Methyl 2-methyl-2H-indazole-5-carboxylate
N-CH₃ -~4.1~4.2
O-CH₃ ~3.9~3.9~3.9
H-3 ~8.2~8.0~8.1
Aromatic Protons ~7.4 - 8.6~7.3 - 8.5~7.2 - 8.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate (Esterification)
  • Suspend 1H-indazole-5-carboxylic acid in methanol.

  • Slowly add concentrated sulfuric acid as a catalyst.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.[8][9]

Protocol 2: Synthesis of Methyl 2-Methyl-2H-indazole-5-carboxylate (N-Methylation)
  • Dissolve methyl 1H-indazole-5-carboxylate in a suitable solvent like DMF or acetone.

  • Add a base, such as potassium carbonate.

  • Add the methylating agent, for example, methyl iodide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by TLC or HPLC to follow the disappearance of the starting material and the formation of the N1 and N2 isomers.

  • After completion, quench the reaction with water and extract the products with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting mixture of N1 and N2 isomers needs to be separated by column chromatography.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Dissolve the purified methyl 2-methyl-2H-indazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the starting ester is completely consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester.

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 4: HPLC Method for Isomer Separation

A general approach for separating the N1 and N2 isomers of indazole derivatives involves using a reversed-phase C18 column.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

The exact gradient conditions will need to be optimized for the specific mixture of isomers.

Visualizations

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis cluster_3 Potential Impurities 1H-indazole-5-carboxylic_acid 1H-Indazole-5-carboxylic acid Methyl_1H-indazole-5-carboxylate Methyl 1H-indazole-5-carboxylate 1H-indazole-5-carboxylic_acid->Methyl_1H-indazole-5-carboxylate MeOH, H+ Unreacted_SM Unreacted 1H-indazole-5-carboxylic acid 1H-indazole-5-carboxylic_acid->Unreacted_SM Carry-over Methyl_2-methyl-2H-indazole-5-carboxylate Methyl 2-methyl-2H-indazole-5-carboxylate (Desired Product) Methyl_1H-indazole-5-carboxylate->Methyl_2-methyl-2H-indazole-5-carboxylate MeI, K2CO3 Methyl_1-methyl-1H-indazole-5-carboxylate Methyl 1-methyl-1H-indazole-5-carboxylate (Isomeric Impurity) Methyl_1H-indazole-5-carboxylate->Methyl_1-methyl-1H-indazole-5-carboxylate MeI, K2CO3 Incomplete_Methylation Unreacted Methyl 1H-indazole-5-carboxylate Methyl_1H-indazole-5-carboxylate->Incomplete_Methylation Carry-over 2-Methyl-2H-indazole-5-carboxylic_acid This compound (Final Product) Methyl_2-methyl-2H-indazole-5-carboxylate->2-Methyl-2H-indazole-5-carboxylic_acid NaOH, H2O Incomplete_Hydrolysis_N2 Unreacted Methyl 2-methyl-2H-indazole-5-carboxylate Methyl_2-methyl-2H-indazole-5-carboxylate->Incomplete_Hydrolysis_N2 Carry-over 1-Methyl-1H-indazole-5-carboxylic_acid 1-Methyl-1H-indazole-5-carboxylic acid (Isomeric Impurity) Methyl_1-methyl-1H-indazole-5-carboxylate->1-Methyl-1H-indazole-5-carboxylic_acid NaOH, H2O Incomplete_Hydrolysis_N1 Unreacted Methyl 1-methyl-1H-indazole-5-carboxylate Methyl_1-methyl-1H-indazole-5-carboxylate->Incomplete_Hydrolysis_N1 Carry-over

References

Technical Support Center: Purification of 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-2H-indazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include:

  • Regioisomers: The N1-methylated isomer, 1-Methyl-1H-indazole-5-carboxylic acid, is a very common byproduct depending on the synthetic route.[1][2][3]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials like 5-carboxyindazole may be present.

  • Byproducts from Synthesis: Other reaction-specific byproducts may be present.

  • Residual Solvents: Solvents used in the reaction or initial workup can be retained in the crude product.

Q2: My compound shows poor solubility in common organic solvents for chromatography. What should I do?

A2: The carboxylic acid group imparts high polarity. To improve solubility for normal-phase chromatography, consider converting the carboxylic acid to its methyl or ethyl ester. This will make the compound less polar and more amenable to purification on silica gel. The ester can be hydrolyzed back to the carboxylic acid after purification.[4] Alternatively, for direct purification, highly polar solvent systems like dichloromethane/methanol may be required, or you can switch to reversed-phase chromatography.

Q3: Is this compound stable on silica gel?

A3: Carboxylic acids can sometimes interact strongly with the acidic silica gel surface, leading to peak tailing or streaking during column chromatography.[5] To mitigate this, you can either deactivate the silica gel with a base like triethylamine or add a small percentage of a volatile acid, such as acetic acid or formic acid, to the mobile phase to keep the compound protonated and reduce its interaction with the stationary phase.

Q4: What is the best general approach for purifying this compound on a lab scale?

A4: A multi-step approach is often most effective. A typical workflow would be:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral or basic impurities.

  • Recrystallization: If the material from the extraction is a solid and of reasonable purity, recrystallization is an excellent and scalable method for final purification.

  • Column Chromatography: If recrystallization is ineffective or if isomers need to be separated, column chromatography is the method of choice.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Select a more polar solvent or use a mixed-solvent system. Good starting points for aromatic acids include ethanol, methanol, or acetic acid/water mixtures.[4][6]
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 1. Reduce the solvent volume by boiling some off and allow it to cool again. [7]2. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. [8][9]
Compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point, often due to a high concentration of impurities or too rapid cooling.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[7][9]
Low recovery of pure compound. The chosen solvent has a relatively high solubility for the compound even at low temperatures.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of cold solvent used to wash the crystals. Consider a different recrystallization solvent.[10]
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Compound streaks or tails badly on the TLC/column. The polar carboxylic acid group is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of acetic or formic acid to your mobile phase to suppress the deprotonation of your compound. This will lead to sharper peaks.
Compound will not elute from the silica column. The mobile phase is not polar enough to compete with the silica gel for binding to your polar compound.Increase the polarity of the eluent. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective for polar aromatic acids.[11]
Poor separation from the N1-methyl isomer. The polarity difference between the N1 and N2 isomers is small, making separation on silica challenging.Optimize the solvent system using TLC. A less polar system (e.g., ethyl acetate/hexanes with 1% acetic acid) may provide better resolution. If separation is still difficult, consider reversed-phase (C18) chromatography.
Product seems to degrade on the column. The compound may be unstable on acidic silica gel over long periods.Run the column as quickly as possible (flash chromatography). Alternatively, use a less acidic stationary phase like neutral alumina or consider deactivating the silica with triethylamine if your compound is base-stable.[12]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to isolate the acidic product from neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in an organic solvent such as ethyl acetate (25 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL). The this compound will be deprotonated and move into the aqueous layer.[13][14]

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be set aside or discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The product will precipitate out of the solution.[4][15]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Quantitative Data (Typical Results):

ParameterValue
Starting Crude Mass1.0 g
Final Purified Mass0.85 g
Recovery 85%
Purity (by HPLC)>95%
Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained from synthesis or after an initial acid-base extraction.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture is a good starting point.[10][16]

  • Dissolution: Place the crude solid (approx. 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum.

Quantitative Data (Typical Results):

ParameterValue
Starting Crude Mass1.0 g
Volume of Ethanol~15-20 mL
Final Purified Mass0.90 g
Recovery 90%
Purity (by HPLC)>98%

Visualizations

G Workflow for Acid-Base Extraction cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Isolation of Impurities cluster_2 Step 3: Product Recovery A Crude Product (in Ethyl Acetate) B Add aq. NaHCO3 & Shake A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Organic Phase G Aqueous Layer (Product as Sodium Salt) C->G Aqueous Phase E Evaporate Solvent D->E F Discard E->F H Cool in Ice Bath & Add HCl (to pH 2) G->H I Precipitate Forms H->I J Vacuum Filter & Wash I->J K Dry Under Vacuum J->K L Pure Product K->L

Caption: A typical experimental workflow for the purification of this compound using acid-base extraction.

G Troubleshooting Logic for Recrystallization start Cooling Hot Solution no_xtals No Crystals Form start->no_xtals oils_out Compound Oils Out start->oils_out xtals_form Crystals Form start->xtals_form boil_off Boil Off Excess Solvent & Re-cool no_xtals->boil_off Too much solvent? scratch Scratch Flask / Add Seed Crystal no_xtals->scratch Supersaturated? reheat Re-heat, Add More Solvent & Cool Slowly oils_out->reheat Cooling too fast? proceed Proceed to Filtration xtals_form->proceed boil_off->start Retry scratch->xtals_form reheat->start Retry

Caption: A decision-making diagram for troubleshooting common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 2-Methyl-2H-indazole-5-carboxylate (N2-isomer) and Formation of the N1-isomer

Q: My N-methylation reaction of methyl indazole-5-carboxylate is producing a mixture of N1 and N2 isomers, with a low yield of the desired N2 product. How can I improve the regioselectivity?

A: The N-alkylation of indazoles is a common challenge, often resulting in a mixture of N1 and N2-substituted products. The regioselectivity is highly dependent on the reaction conditions.

  • Kinetic vs. Thermodynamic Control: The N2-alkylated indazole is often the kinetically favored product, while the N1-isomer is thermodynamically more stable.[1][2] Therefore, reaction conditions that favor kinetic control, such as lower temperatures and shorter reaction times, may increase the yield of the N2-isomer.

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the alkylation. For instance, using sodium hydride (NaH) in a non-polar solvent like THF tends to favor N1-alkylation.[3][4] In contrast, conditions like the Mitsunobu reaction are known to favor the formation of the N2-isomer.[3]

  • Steric Hindrance: The presence of substituents on the indazole ring can influence the regioselectivity. While the 5-carboxylate group is not adjacent to the nitrogen atoms, the overall electronic and steric profile of the molecule can affect the outcome.

Recommended Action:

  • Employ Mitsunobu Conditions: For selective N2-alkylation, the Mitsunobu reaction is a reliable method. This involves reacting the indazole with an alcohol (in this case, methanol) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[5]

  • Optimize Reaction Conditions: If using a traditional SN2 reaction, systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃), solvents (e.g., DMF, THF, acetonitrile), and temperatures to find the optimal conditions for N2-methylation.

  • Careful Purification: If a mixture of isomers is unavoidable, careful column chromatography is necessary to separate the N1 and N2 products. Monitoring the separation with TLC or HPLC is crucial.

Issue 2: Low Overall Yield of this compound

Q: Even after optimizing the N-methylation, my overall yield for the two-step synthesis is low. What are other potential causes?

A: Low overall yield can stem from issues in either the methylation or the subsequent hydrolysis step, as well as from suboptimal starting material quality or work-up procedures.

  • Purity of Starting Material: Ensure the starting methyl indazole-5-carboxylate is pure. Impurities can interfere with the methylation reaction, leading to side products and a lower yield.

  • Incomplete Hydrolysis: The hydrolysis of the methyl ester to the carboxylic acid might be incomplete. This can be due to insufficient reaction time, inadequate temperature, or an incorrect amount of base.

  • Product Loss During Work-up: The product, being a carboxylic acid, is soluble in basic aqueous solutions and will precipitate upon acidification. Inefficient extraction or precipitation can lead to significant product loss.

  • Degradation of Product: Although indazoles are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.

Recommended Action:

  • Verify Starting Material Purity: Analyze the purity of your methyl indazole-5-carboxylate using techniques like NMR or LC-MS before proceeding with the methylation.

  • Monitor Hydrolysis Reaction: Use TLC or LC-MS to monitor the progress of the hydrolysis reaction to ensure all the starting ester has been consumed.

  • Optimize Work-up: During the work-up of the hydrolysis, carefully adjust the pH to ensure complete precipitation of the carboxylic acid. Cooling the solution on ice can also improve precipitation.[6]

  • Purification of the Final Product: If impurities are present in the final product, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective two-step synthesis involves:

  • N2-methylation of methyl indazole-5-carboxylate: This step is crucial for establishing the correct isomer. The Mitsunobu reaction is often preferred for high N2-selectivity.[5]

  • Hydrolysis of the methyl ester: The resulting methyl 2-methyl-2H-indazole-5-carboxylate is then hydrolyzed, typically using a base like sodium hydroxide in a methanol/water mixture, to yield the final carboxylic acid.[6]

Q2: How can I confirm that I have synthesized the correct N2-isomer and not the N1-isomer?

A2: Spectroscopic methods, particularly 1D and 2D NMR, are essential for distinguishing between the N1 and N2 isomers. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can be used to definitively determine the position of the methyl group. In the HMBC spectrum of the N2-isomer, a correlation should be observed between the N-methyl protons and the C7a and C3 carbons of the indazole ring.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Sodium Hydride (NaH): If used, NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD): These are toxic and potentially explosive reagents used in the Mitsunobu reaction. They should be handled with care in a well-ventilated fume hood.

  • Solvents: Many organic solvents like DMF and THF have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Effect of Reaction Conditions on the N-methylation of Substituted Indazoles

EntryIndazole SubstrateMethylating AgentBase/ReagentSolventTemp (°C)N1:N2 RatioYield (%)Reference
1Methyl 5-bromo-1H-indazole-3-carboxylateMethyl IodideK₂CO₃DMFRT1:0.944 (N1), 40 (N2)[5]
2Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh₃, DEADTHF0 to 50N2 selective90-97[5]
33-Methyl-6-nitro-1H-indazoleDimethyl carbonateDABCODMFRefluxN2 selective-[7]
41H-indazole-5-carboxylaten-pentyl bromideCs₂CO₃DMFRT1.2:175 (combined)[3]
51H-indazole-5-carboxylaten-pentyl bromideNaHTHF0 to RT>99:185[3]

Experimental Protocols

Protocol 1: N2-Methylation of Methyl 1H-indazole-5-carboxylate via Mitsunobu Reaction

This protocol is adapted from a similar procedure for a substituted indazole.[5]

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of methyl 1H-indazole-5-carboxylate (1.0 equiv) in anhydrous THF, add triphenylphosphine (2.0 equiv) and methanol (2.3 equiv) at 0 °C under an inert atmosphere.

  • Slowly add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Stir the resulting mixture for 10 minutes at 0 °C, then warm to 50 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain methyl 2-methyl-2H-indazole-5-carboxylate.

Protocol 2: Hydrolysis of Methyl 2-Methyl-2H-indazole-5-carboxylate

This protocol is a general procedure for the hydrolysis of indazole esters.[6]

Materials:

  • Methyl 2-methyl-2H-indazole-5-carboxylate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve methyl 2-methyl-2H-indazole-5-carboxylate (1.0 equiv) in methanol.

  • Add an aqueous solution of NaOH (3.0 equiv).

  • Reflux the reaction mixture until the starting material is completely consumed, as monitored by TLC or LC-MS.

  • Cool the mixture in an ice bath and acidify to pH 1 with HCl to induce precipitation of the product.

  • Filter the solid product under vacuum, wash with cold water, and dry to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: N2-Methylation cluster_step2 Step 2: Hydrolysis start Methyl 1H-indazole-5-carboxylate reagents1 PPh3, MeOH, DEAD/DIAD in THF reaction1 Mitsunobu Reaction (0°C to 50°C, 2h) start->reaction1 reagents1->reaction1 workup1 Solvent Removal & Column Chromatography reaction1->workup1 product1 Methyl 2-methyl-2H- indazole-5-carboxylate workup1->product1 reagents2 NaOH, MeOH/H2O product1->reagents2 reaction2 Reflux product1->reaction2 reagents2->reaction2 workup2 Acidification (HCl) & Filtration reaction2->workup2 final_product 2-Methyl-2H-indazole- 5-carboxylic acid workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_methylation N-Methylation Step Issues cluster_hydrolysis Hydrolysis Step Issues cluster_general General Issues start Low Yield of 2-Methyl-2H- indazole-5-carboxylic acid q_regio Poor N1:N2 Regioselectivity? start->q_regio q_incomplete Incomplete Hydrolysis? start->q_incomplete q_purity Impure Starting Material? start->q_purity q_workup Product Loss During Work-up? start->q_workup s_mitsunobu Use Mitsunobu conditions (PPh3, DEAD, MeOH) q_regio->s_mitsunobu Yes s_optimize Optimize SN2 conditions (base, solvent, temp) q_regio->s_optimize No s_monitor Monitor reaction by TLC/LC-MS q_incomplete->s_monitor Yes s_conditions Increase reaction time/temp or amount of base s_monitor->s_conditions s_purify_sm Purify methyl indazole- 5-carboxylate before use q_purity->s_purify_sm Yes s_ph Optimize pH for precipitation and cool solution q_workup->s_ph Yes

Caption: Troubleshooting flowchart for low yield synthesis.

References

optimizing reaction conditions for the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic route involves the N-methylation of a pre-existing indazole-5-carboxylic acid or its corresponding ester derivative. Therefore, the primary starting material is typically 1H-indazole-5-carboxylic acid or methyl/ethyl indazole-5-carboxylate.

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenge is controlling the regioselectivity of the N-alkylation. Alkylation of the indazole ring can occur at either the N1 or N2 position, leading to a mixture of 1-methyl and 2-methyl isomers.[1] Separating these isomers can be difficult and often results in lower yields of the desired N2-substituted product. Other challenges include incomplete reactions, side-product formation, and difficulties in purification.[2]

Q3: How can I improve the regioselectivity to favor the desired 2-methyl isomer?

A3: The choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio.[2] Generally, polar aprotic solvents like DMF or DMSO and the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are employed. The specific conditions need to be carefully optimized. Some studies suggest that certain substituents on the indazole ring can direct alkylation to the N2 position.[2]

Q4: What is a typical purification method for this compound?

A4: Purification is often achieved through column chromatography on silica gel.[3] Recrystallization from a suitable solvent system is also a common method to obtain a pure product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Acid-base extraction can be utilized to separate the carboxylic acid product from neutral or basic impurities.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.- Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS.[5] - Ensure reagents are pure and dry.
Poor regioselectivity leading to a mixture of N1 and N2 isomers.- Optimize reaction conditions (base, solvent, temperature) to favor N2 alkylation.[2] See the experimental protocols section for starting points.
Product loss during work-up and purification.- Optimize extraction and purification methods. For carboxylic acids, acid-base extraction can be effective.[4]
Presence of Starting Material in the Final Product Incomplete reaction.- Increase the stoichiometry of the methylating agent. - Extend the reaction time.[5]
Formation of the N1-methyl Isomer as a Major Impurity Reaction conditions favor N1 alkylation.- Screen different bases and solvents. For instance, the combination of NaH in THF has been shown to favor N1 alkylation for some indazoles, so alternative conditions should be explored.[2]
Thermodynamic vs. kinetic control.- The 1H-indazole tautomer is generally more stable.[1] Reaction conditions can be adjusted to favor the formation of the less stable 2H-isomer, for example, by modifying the temperature.
Difficulty in Purifying the Product The N1 and N2 isomers have similar polarities.- Utilize high-performance column chromatography with an optimized eluent system. - Consider derivatization to facilitate separation, followed by deprotection.
The product is an oil instead of a solid.- This may indicate the presence of impurities. Attempt further purification.[5] - Try to induce crystallization by scratching the flask, seeding with a crystal, or using a different solvent system for recrystallization.

Experimental Protocols

A generalized experimental protocol for the N-methylation of indazole-5-carboxylic acid is provided below. This should be considered a starting point, and optimization of specific parameters is highly recommended.

Step 1: N-methylation of Methyl Indazole-5-carboxylate

  • Dissolution: Dissolve methyl 1H-indazole-5-carboxylate in a polar aprotic solvent such as DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add a base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at this temperature for 30-60 minutes.

  • Alkylation: Add a methylating agent, such as methyl iodide (CH3I, 1.2 equivalents), dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified methyl 2-methyl-2H-indazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester.

  • Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Indazoles

Substrate Alkylating Agent Base Solvent Temperature (°C) N1:N2 Ratio Reference
1H-IndazoleHalo estersK2CO3DMFRoom Temp.N1 > N2[1]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMF-38:46[6]
3-substituted indazolesAlkyl bromideNaHTHF->99% N1[2]
2-bromobenzaldehydes, primary amines, NaN3-CuIDMSO120N2 selective[7]

Note: The N1:N2 ratio is highly dependent on the specific indazole substrate and reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start: Indazole-5-carboxylic acid ester deprotonation 1. Deprotonation (e.g., NaH in DMF) start->deprotonation alkylation 2. N-Methylation (e.g., CH3I) deprotonation->alkylation workup_purification 3. Work-up & Purification (Column Chromatography) alkylation->workup_purification hydrolysis 4. Ester Hydrolysis (e.g., NaOH/MeOH) workup_purification->hydrolysis acidification_isolation 5. Acidification & Isolation hydrolysis->acidification_isolation end_product End: 2-Methyl-2H-indazole- 5-carboxylic acid acidification_isolation->end_product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm check_isomers Identify major impurity: N1 or N2 isomer? start->check_isomers incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes poor_selectivity Poor Regioselectivity check_isomers->poor_selectivity N1 isomer present solution_rxn Increase reaction time/temp or reagent stoichiometry incomplete_rxn->solution_rxn solution_selectivity Optimize base, solvent, and temperature poor_selectivity->solution_selectivity

References

Technical Support Center: Regioselective Synthesis of 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 2-Methyl-2H-indazole-5-carboxylic acid.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge is controlling the regioselectivity of the N-methylation of the indazole ring.[1][2][3] Indazoles have two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole isomers.[4] Achieving high selectivity for the desired N2-alkylation is often difficult and can significantly impact the product yield and purification process.[1][2][3]

Q2: What factors influence the N1 vs. N2 regioselectivity in indazole alkylation?

Several factors can influence the outcome of the N-alkylation reaction:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a crucial role. Electron-withdrawing groups, particularly at the C7 position, have been shown to favor N2-alkylation.[1][2]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly alter the N1/N2 ratio.[2][5] For instance, solvent-dependent regioselectivity has been observed when using NaHMDS in THF or DMSO.[2][5]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4] Some synthetic strategies exploit this by allowing for an equilibration process that favors the thermodynamic N1-substituted product.[2]

Troubleshooting Guide

Problem 1: Low yield of the desired this compound and a high proportion of the N1-isomer.

  • Possible Cause: The reaction conditions are favoring N1-alkylation. Standard conditions like sodium hydride (NaH) in tetrahydrofuran (THF) often promote N1-selectivity for many indazole substrates.[1][2][3]

  • Troubleshooting Steps:

    • Change the Base and Solvent System: Experiment with different base and solvent combinations. For instance, using cesium carbonate (Cs2CO3) has been shown to be effective in promoting N1-alkylation in some cases, so exploring other bases might shift the selectivity.

    • Modify the Starting Material: If possible, introduce a directing group. While not directly applicable to the carboxylic acid at C5, understanding the influence of other substituents can be helpful. For example, a nitro or ester group at C7 directs towards N2 alkylation.[1][2]

    • Alternative Methylating Agents: While methyl iodide or dimethyl sulfate are common, exploring other methylating agents in conjunction with different reaction conditions may alter the regioselectivity.

Problem 2: Difficulty in separating the N1 and N2 isomers.

  • Possible Cause: The two isomers have very similar physical properties, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a seemingly minor change can significantly improve separation.

    • Derivatization: Consider converting the carboxylic acid to an ester or another derivative. The change in the molecule's overall polarity and structure might facilitate easier separation of the N1 and N2 isomers. After separation, the original carboxylic acid can be regenerated.

    • Crystallization: Attempt fractional crystallization. The two isomers may have different solubilities in certain solvents, allowing for one to be selectively precipitated.

Data Presentation

Table 1: Influence of Substituents on N-Alkylation Regioselectivity of Indazoles

Substituent PositionSubstituent TypePredominant IsomerN-selectivityReference
C3-COMe, -tert-butyl, -carboxamideN1>99%[1][2]
C7-NO2, -CO2MeN2≥96%[1][2]

Experimental Protocols

Key Experiment: Regioselective N-methylation of Indazole-5-carboxylic Acid (Illustrative Protocol)

This is a generalized protocol based on common N-alkylation procedures for indazoles. Optimization will be necessary for the specific substrate.

Objective: To selectively synthesize this compound.

Materials:

  • 1H-Indazole-5-carboxylic acid

  • Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

  • Base (e.g., Potassium carbonate, Cesium carbonate, Sodium hydride)

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of 1H-indazole-5-carboxylic acid in the chosen solvent, add the base.

  • Stir the mixture at room temperature for a specified time to allow for deprotonation.

  • Add the methylating agent dropwise to the reaction mixture.

  • The reaction may be stirred at room temperature or heated depending on the reactivity of the chosen reagents.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired this compound.

Note: The choice of base and solvent is critical for regioselectivity. For favoring N2-alkylation, conditions that deviate from the standard NaH/THF system should be explored.

Visualizations

experimental_workflow start Start: 1H-Indazole-5-carboxylic acid deprotonation Deprotonation (Base, Solvent) start->deprotonation methylation N-Methylation (Methylating Agent) deprotonation->methylation product_mixture Mixture of N1 and N2 Isomers methylation->product_mixture workup Reaction Workup (Quenching, Extraction) purification Purification (Chromatography/Crystallization) workup->purification final_product Isolated this compound purification->final_product product_mixture->workup

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of N2-Isomer cause1 Suboptimal Reaction Conditions (Base/Solvent) start->cause1 cause2 Poor Isomer Separation start->cause2 solution1a Screen Alternative Bases (e.g., K2CO3, Cs2CO3) cause1->solution1a solution1b Screen Alternative Solvents (e.g., DMF, Acetonitrile) cause1->solution1b solution2a Optimize Chromatography cause2->solution2a solution2b Attempt Derivatization cause2->solution2b solution2c Attempt Fractional Crystallization cause2->solution2c

Caption: Troubleshooting logic for low yields of the desired N2-methylated indazole.

References

Technical Support Center: Purification of 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing solvent impurities from 2-Methyl-2H-indazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities I might encounter in my crude this compound?

A1: Based on typical synthetic routes, common solvent impurities can include high-boiling point aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are often used as reaction solvents. Other potential residual solvents could be alcohols (e.g., methanol, ethanol) or esters (e.g., ethyl acetate) used during work-up or preliminary purification steps. Reagents from the synthesis, such as unreacted iodomethane, can also be present.

Q2: How can I effectively remove residual DMF from my product?

A2: Removing DMF can be challenging due to its high boiling point. Several methods can be employed:

  • Aqueous Extraction: Since this compound is a carboxylic acid, its solubility in water is pH-dependent. You can dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate) and wash the organic layer multiple times with water or brine. To enhance the removal of the acidic product into the aqueous layer, a basic wash (e.g., with a dilute sodium bicarbonate solution) can be performed. After separation, the aqueous layer can be acidified to precipitate the purified product.

  • Azeotropic Distillation: Co-evaporation with a solvent that forms an azeotrope with DMF, such as toluene or heptane, under reduced pressure can effectively remove it.

  • Precipitation: If the product is poorly soluble in water, adding the DMF reaction mixture to a large volume of cold water can cause the product to precipitate, leaving the DMF in the aqueous phase.

Q3: What is the best way to remove residual acetic acid?

A3: Acetic acid can typically be removed by performing an aqueous work-up. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash the organic layer with water, followed by a dilute solution of a weak base like sodium bicarbonate. The bicarbonate will react with the acetic acid to form sodium acetate, which is highly soluble in the aqueous layer. Be cautious of gas evolution (CO2) during the bicarbonate wash.

Q4: What are the ideal characteristics of a recrystallization solvent for this compound?

A4: An ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., 0-5 °C).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Q5: Which analytical techniques are recommended for quantifying residual solvents?

A5: The most common and regulatory-accepted method for quantifying residual solvents in active pharmaceutical ingredients (APIs) is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Headspace GC is a particularly useful technique for this purpose as it is highly sensitive and avoids contamination of the GC system with the non-volatile API.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseSuggested Solution
Product does not crystallize upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and try cooling again.- Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.- Try a different solvent or a mixed solvent system.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- High concentration of impurities depressing the melting point.- Use a lower-boiling point solvent.- Ensure slower cooling. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.- Add a small amount of additional solvent and reheat to dissolve the oil, then cool slowly.- Consider a preliminary purification step like column chromatography to remove impurities.
Low recovery of purified product. - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot filtration.- The chosen solvent is not optimal (significant solubility at low temperature).- Use the minimum amount of hot solvent necessary for complete dissolution.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) before hot filtration.- Re-evaluate the solvent system through small-scale solubility testing.
Crystals are colored or appear impure. - Colored impurities are co-crystallizing with the product.- Inefficient removal of the mother liquor.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use sparingly as it can also adsorb the product).- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.
Residual Solvent Issues
ProblemPotential CauseSuggested Solution
Persistent high levels of DMF in the final product (confirmed by GC). - Inefficient aqueous washing.- The product has some solubility in the aqueous phase, leading to poor partitioning.- Increase the volume and number of aqueous washes.- Use a saturated brine solution for the final washes to decrease the solubility of organic compounds in the aqueous layer.- Employ azeotropic distillation with toluene or heptane under high vacuum.
Residual acetic acid detected after work-up. - Incomplete neutralization with base.- Insufficient washing.- Ensure the pH of the aqueous layer is basic after the bicarbonate wash.- Increase the number of aqueous and bicarbonate washes.
Presence of unexpected solvent peaks in GC analysis. - Cross-contamination from glassware or equipment.- Contaminated starting materials or reagents.- Ensure all glassware is thoroughly cleaned and dried before use.- Analyze the starting materials and reagents for solvent impurities.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, and mixtures like ethanol/water) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Start Crude Product (with solvent impurities) Aqueous_Workup Aqueous Work-up (e.g., with NaHCO3 wash) Start->Aqueous_Workup Remove acidic and polar impurities Recrystallization Recrystallization Aqueous_Workup->Recrystallization Primary Purification Drying Drying under Vacuum Recrystallization->Drying QC_Analysis QC Analysis (GC for residual solvents) Drying->QC_Analysis QC_Analysis->Recrystallization Fails Specification (re-process) End Purified Product QC_Analysis->End Meets Specification

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_cooling Cooling Step cluster_outcomes Possible Outcomes cluster_solutions Troubleshooting Solutions cluster_final Final Step Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals Crystals Form Cooling->Crystals No_Crystals No Crystals Cooling->No_Crystals Oiling_Out Product Oils Out Cooling->Oiling_Out Filter_Dry Filter and Dry Crystals Crystals->Filter_Dry Solution_No_Crystals Concentrate Solution or Add Anti-solvent No_Crystals->Solution_No_Crystals Solution_Oiling_Out Re-heat, Add More Solvent, Cool Slowly Oiling_Out->Solution_Oiling_Out Solution_No_Crystals->Cooling Solution_Oiling_Out->Cooling

Caption: Troubleshooting logic for common recrystallization issues.

improving the solubility of 2-Methyl-2H-indazole-5-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 2-Methyl-2H-indazole-5-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound has a rigid, planar indazole core and a carboxylic acid (-COOH) group.[1][2] While the carboxylic acid group can engage in hydrogen bonding, the overall structure can lead to strong crystal lattice energy, resulting in poor aqueous solubility, particularly at neutral or acidic pH.[3][4] Its solubility is therefore highly dependent on the pH of the medium.[5][6]

Q2: What is the recommended first step for dissolving this compound for a biological assay?

A2: The most common and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is an excellent initial choice as it can dissolve a wide range of polar and non-polar compounds and is compatible with most biological assays at low final concentrations (typically <0.5%).[4][7][8]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[4][9] Here are several troubleshooting strategies:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.[4]

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible to avoid solvent-induced artifacts, but a slightly higher (yet non-toxic) concentration might be necessary to maintain solubility.[9]

  • Use Pre-warmed Buffer: Adding the DMSO stock solution to an assay buffer pre-warmed to 37°C can sometimes prevent the compound from crashing out.[4]

  • Employ a Multi-Step Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer.[4]

  • Utilize Solubility-Enhancing Excipients: If the above methods fail, consider incorporating co-solvents, surfactants, or cyclodextrins into your assay buffer.[7][10]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[4][]

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less water-soluble.

  • At high pH (basic conditions): At a pH above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and therefore more soluble in aqueous solutions.[5][6][12] Adjusting the pH of the assay buffer to be at least 1-2 units above the compound's pKa can dramatically increase its solubility.[13]

Q5: What are some alternative solubilization strategies if DMSO or pH adjustment are not suitable for my assay?

A5: If DMSO toxicity or pH incompatibility is a concern, other formulation strategies can be employed:

  • Co-solvents: Besides DMSO, other co-solvents like ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol can be used, but their compatibility with the specific assay must be verified.[][14]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the poorly soluble drug in their hydrophobic core, forming a complex that is water-soluble.[8][10][15]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[4][10]

Q6: Is creating a salt form of the compound a viable strategy?

A6: Yes, salt formation is a very effective and widely used method to increase the solubility and dissolution rate of ionizable compounds like carboxylic acids.[13][16] By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide), a more soluble salt can be formed. This is often done during pre-formulation studies in drug development.[16] For lab-scale assays, direct pH adjustment of the buffer achieves a similar outcome by forming the salt in situ.

Data Summary Tables

Table 1: Estimated Solubility of this compound in Common Solvents (Note: These are estimated values based on the properties of similar carboxylic acids. Empirical testing is required for precise determination.)

SolventpHEstimated Solubility (mg/mL)Remarks
Water5-6< 0.1Very poorly soluble in its protonated form.[9]
Phosphate Buffered Saline (PBS)7.40.1 - 0.5Slight increase due to partial deprotonation.[9]
Basic Buffer9.0> 1.0Significantly higher solubility as the compound is deprotonated to its salt form.[9]
Dimethyl Sulfoxide (DMSO)N/A> 50High solubility; recommended for primary stock solutions.[8][9]
EthanolN/A1 - 10Moderately soluble.[14]

Table 2: Common Solubility-Enhancing Excipients for Biological Assays

Excipient ClassExampleTypical Final ConcentrationKey Considerations
Co-solvent PEG 4000.1% - 5% (v/v)Generally well-tolerated by cells; check for assay interference.[]
Surfactant Tween® 800.01% - 0.1% (v/v)Forms micelles to encapsulate the compound; may have off-target biological effects.[4]
Cyclodextrin HP-β-CD1% - 10% (w/v)Forms inclusion complexes; can sometimes extract cholesterol from cell membranes.[4][10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Heating (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.[9]

  • Sonication (Optional): If solids persist, place the vial in a bath sonicator for 5-15 minutes until the solution is clear.[9]

  • Storage: Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter into a sterile container. Store in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and freeze-thaw cycles.[7]

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4, 6, 7.4, 8, 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Equilibration: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Agitation: Agitate the vials (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[9]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.[9]

  • Quantification: Determine the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility against the buffer pH to determine the pH-solubility profile.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous biological buffer (e.g., PBS, pH 7.4). Stir until the HP-β-CD is fully dissolved.

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM) as described in Protocol 1.

  • Dilution: Add the DMSO stock solution dropwise to the vortexing 10% HP-β-CD solution to achieve the desired final concentration. Do not exceed a final DMSO concentration of 1% (v/v).[4]

  • Equilibration: Allow the solution to mix for 15-30 minutes at room temperature.

  • Final Dilution: This solution can now be further diluted into the final assay medium as needed. Visually inspect for any signs of precipitation before use.

Visualizations

G cluster_troubleshoot Troubleshooting Options start Start: Dissolve Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check Precipitation Observed? dilute->check success Success: Proceed with Assay check->success No troubleshoot Troubleshoot check->troubleshoot Yes opt1 Lower Final Concentration troubleshoot->opt1 opt2 Adjust Buffer pH (Increase pH > pKa) troubleshoot->opt2 opt3 Use Excipients (e.g., Cyclodextrin, Surfactant) troubleshoot->opt3 opt4 Optimize Dilution (Pre-warm buffer, serial dilution) troubleshoot->opt4 opt1->dilute Re-attempt opt2->dilute Re-attempt opt3->dilute Re-attempt opt4->dilute Re-attempt

Caption: Decision workflow for solubilizing this compound.

G protonated R-COOH (Protonated Form) deprotonated R-COO⁻ + H⁺ (Deprotonated / Ionized Form) protonated->deprotonated pKa sol_low Low Aqueous Solubility (Favored at pH < pKa) sol_high High Aqueous Solubility (Favored at pH > pKa)

Caption: Mechanism of pH-dependent solubility for a carboxylic acid.

References

preventing byproduct formation in 2-Methyl-2H-indazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid. Our goal is to help you minimize byproduct formation and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the undesired regioisomer, 1-Methyl-1H-indazole-5-carboxylic acid. This arises from the methylation of the N1 position of the indazole ring instead of the desired N2 position. The formation of this isomer is a common challenge in the alkylation of indazoles.

Q2: How can I distinguish between the desired this compound and the 1-Methyl-1H-indazole-5-carboxylic acid byproduct?

A2: The two isomers can be differentiated using standard analytical techniques:

  • Thin Layer Chromatography (TTC): The two isomers will likely have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the two isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for distinguishing between the N1 and N2 isomers. The chemical shifts of the indazole ring protons, particularly the proton at the 3-position, will differ significantly between the two isomers.

Q3: What are the key factors that influence the regioselectivity of the methylation reaction?

A3: The ratio of N1 to N2 methylation is highly dependent on the reaction conditions. Key factors include:

  • Base: The choice of base can significantly impact the regioselectivity.

  • Solvent: The polarity and type of solvent can influence the reaction outcome.

  • Methylating Agent: Different methylating agents can exhibit different selectivities.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the isomer ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction conditions.Ensure all reagents are of high quality and anhydrous conditions are maintained if necessary. Optimize the stoichiometry of the reagents.
High proportion of the 1-Methyl-1H-indazole-5-carboxylic acid byproduct Reaction conditions favor N1 methylation.Modify the reaction conditions. Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile). Generally, polar aprotic solvents may favor N1 alkylation, while other conditions might favor N2.
Thermodynamic vs. kinetic control.N1-alkylation is often the thermodynamically favored product, while N2-alkylation can be the kinetically favored product. Running the reaction at a lower temperature may favor the kinetic N2-product.
Difficulty in separating the two isomers Similar polarity of the two isomers.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Alternatively, consider derivatization of the carboxylic acid to an ester, which may alter the polarity and facilitate separation. Recrystallization from a suitable solvent system could also be attempted.
Formation of other byproducts Side reactions of the starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified reagents and solvents.

Experimental Protocols

Synthesis of this compound via Methylation and Hydrolysis

This protocol is adapted from patent literature and represents a common method for the synthesis.[1]

Step 1: Methylation of Methyl 1H-indazole-5-carboxylate

  • To a solution of methyl 1H-indazole-5-carboxylate (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.5 equivalents).

  • Stir the mixture at room temperature.

  • Add iodomethane (2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Increase the temperature to 50°C and continue stirring for an additional 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of methyl 2-methyl-2H-indazole-5-carboxylate and methyl 1-methyl-1H-indazole-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester mixture from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (or another suitable base like NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Quantitative Data

The following table provides illustrative data on how reaction conditions can affect the N1/N2 isomer ratio in indazole alkylation. Note that these are representative values and actual results may vary.

Base Solvent Temperature (°C) Approximate N1:N2 Ratio
K2CO3DMF50Varies, can produce mixtures
NaHTHF25Often favors N1
Cs2CO3DMF25Can favor N1
NaHDMSO25Can favor N1

Visualizations

Synthetic Pathway and Byproduct Formation

G indazole Indazole-5-carboxylic acid n1_methyl 1-Methyl-1H-indazole-5-carboxylic acid (Byproduct) indazole->n1_methyl Methylation (N1) n2_methyl This compound (Desired Product) indazole->n2_methyl Methylation (N2)

Caption: Reaction pathway for the methylation of indazole-5-carboxylic acid.

Troubleshooting Workflow

G start Start Synthesis check_completion Reaction Complete? start->check_completion low_yield Issue: Low Yield check_completion->low_yield No isomer_ratio Check Isomer Ratio (HPLC/NMR) check_completion->isomer_ratio Yes solution_yield Extend reaction time / Increase temp. low_yield->solution_yield high_n1 Issue: High N1 Byproduct isomer_ratio->high_n1 High N1 purification Purification (Chromatography/Crystallization) isomer_ratio->purification Acceptable solution_isomer Modify Base/Solvent/Temp. high_n1->solution_isomer end Pure Product purification->end solution_yield->start solution_isomer->start

Caption: Troubleshooting workflow for the synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methyl-2H-indazole-5-carboxylic acid, a key heterocyclic compound, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantification of organic acids and heterocyclic compounds in pharmaceutical settings.[1][2] Its versatility allows for various separation modes, including reversed-phase, ion exchange, and ion exclusion chromatography, paired with a range of detection methods such as Ultraviolet (UV), Diode Array (DAD), and Mass Spectrometry (MS).[3] For acidic compounds like this compound, reversed-phase HPLC with UV detection is a common and robust approach.

Beyond conventional HPLC, alternative and complementary techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages, particularly in terms of sensitivity and selectivity, which are crucial for impurity profiling and analysis in complex biological matrices.[4][5]

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. The following tables summarize the key performance characteristics of a typical reversed-phase HPLC-UV method compared to an LC-MS/MS method for the quantification of this compound.

Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS

ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) >0.999>0.99
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 2 µg/mL0.05 - 5 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98.0% - 102.0%[6]85% - 115%

Table 2: Method Attributes Comparison

AttributeHPLC-UVLC-MS/MS
Selectivity Moderate; potential for interference from co-eluting compounds.High; based on mass-to-charge ratio, minimizing interferences.
Sensitivity Good for bulk drug and formulation analysis.Excellent; suitable for trace analysis and biological samples.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.
Typical Application Quality control, purity assessment, and content uniformity.Impurity profiling, metabolite identification, and bioanalysis.

Experimental Protocols

Detailed methodologies for both a reversed-phase HPLC-UV method and an LC-MS/MS method for the quantification of this compound are provided below.

Method 1: Reversed-Phase HPLC with UV Detection

This method is designed for the routine quality control and quantification of this compound in bulk drug substance and simple formulations.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) is commonly used for organic acids.[7][8] For this specific compound, a starting point could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically between 210-300 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Assessed by analyzing blank samples, placebo, and stressed samples to ensure no interference at the retention time of the analyte.

  • Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., 50% to 150% of the expected concentration).[9]

  • Precision: Evaluated at the system, method, and intermediate levels by calculating the relative standard deviation (%RSD) of multiple preparations.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.[6]

  • Robustness: Assessed by making deliberate small changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of this compound, particularly in complex matrices like biological fluids.

LC Conditions:

  • Column: A high-throughput C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing a volatile modifier like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

Sample Preparation (for plasma samples):

  • Protein Precipitation: Add a precipitating agent like acetonitrile to the plasma sample.[10]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant and reconstitute in the mobile phase.

Visualizations

To aid in the understanding of the experimental workflow and logical relationships in method validation, the following diagrams are provided.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (r² > 0.999) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: A flowchart illustrating the key stages of HPLC method validation.

Method_Selection_Logic start High Analyte Concentration? matrix Complex Matrix (e.g., Plasma)? start->matrix No hplc Use HPLC-UV start->hplc Yes matrix->hplc No lcms Use LC-MS/MS matrix->lcms Yes

Caption: A decision tree for selecting the appropriate analytical method.

References

A Spectroscopic Showdown: 2-Methyl-2H-indazole-5-carboxylic Acid vs. Its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a cornerstone of innovation. In the realm of heterocyclic chemistry, indazole derivatives are of significant interest due to their diverse biological activities. This guide provides a detailed spectroscopic comparison of 2-Methyl-2H-indazole-5-carboxylic acid and its corresponding methyl ester, offering insights into how the functional group modification from a carboxylic acid to an ester influences their spectral properties. The data presented herein is a compilation of established spectroscopic principles and data from closely related indazole analogs, providing a robust framework for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its methyl ester, facilitating a clear and quantitative comparison across various analytical techniques.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton Assignment This compound Methyl 2-Methyl-2H-indazole-5-carboxylate
Chemical Shift (δ, ppm) Multiplicity
H-3~8.2 - 8.4s
H-4~8.1 - 8.3d
H-6~7.9 - 8.1dd
H-7~7.5 - 7.7d
N-CH₃~4.1 - 4.3s
COOH~12.0 - 13.0br s
COOCH₃--

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment This compound Methyl 2-Methyl-2H-indazole-5-carboxylate
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C=O~168 - 172~165 - 169
C-3~128 - 132~127 - 131
C-3a~122 - 126~121 - 125
C-4~124 - 128~123 - 127
C-5~125 - 129~124 - 128
C-6~120 - 124~119 - 123
C-7~118 - 122~117 - 121
C-7a~148 - 152~147 - 151
N-CH₃~35 - 39~34 - 38
COOCH₃-~52 - 56

Table 3: IR, Mass Spectrometry, and UV-Vis Data (Predicted)

Spectroscopic Method Parameter This compound Methyl 2-Methyl-2H-indazole-5-carboxylate
IR Spectroscopy ν(O-H) of COOH (cm⁻¹)2500 - 3300 (broad)N/A
ν(C=O) (cm⁻¹)1680 - 17101715 - 1730
ν(C-O) (cm⁻¹)1210 - 13201200 - 1300
Mass Spectrometry Molecular FormulaC₉H₈N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight ( g/mol )176.17190.19
Predicted [M+H]⁺ (m/z)177.0659191.0815
UV-Vis Spectroscopy λmax (nm)~280 - 290~280 - 290

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for these indazole derivatives is as follows:

  • Sample Preparation:

    • Solvent Selection: A suitable deuterated solvent such as DMSO-d₆ is often chosen for indazole derivatives due to its ability to dissolve both the carboxylic acid and the ester, and to allow for the observation of the exchangeable carboxylic acid proton.[1]

    • Concentration: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[1]

    • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.[1]

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for all carbon signals. A significantly larger number of scans (e.g., 1024 or more) is generally required.[1]

  • Data Processing:

    • The raw data is Fourier transformed, phased, and baseline corrected.

    • The chemical shifts are referenced to the internal standard.

    • Integration of the signals in the ¹H spectrum is performed to determine the relative proton ratios.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

  • ATR-FTIR Method:

    • Ensure the ATR crystal is clean.

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The FTIR spectrum is then recorded.

  • KBr Pellet Method:

    • Approximately 1-2 mg of the finely ground solid sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for these moderately polar small molecules.[2]

  • Sample Preparation: The sample is dissolved in a suitable solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an ESI source is used.

  • Data Acquisition: The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is scanned over a mass range appropriate for the expected molecular weights.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis of methyl 2-methyl-2H-indazole-5-carboxylate from this compound and the subsequent spectroscopic analysis to confirm the transformation.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound reagents Methanol (Solvent) Thionyl Chloride (Catalyst) start->reagents 1. Dissolve in reaction Esterification Reaction (Reflux) reagents->reaction 2. Add and heat product Methyl 2-Methyl-2H-indazole-5-carboxylate reaction->product 3. Isolate product nmr ¹H and ¹³C NMR product->nmr Confirm structure ir FTIR Spectroscopy product->ir Confirm functional group conversion ms Mass Spectrometry product->ms Confirm molecular weight

Caption: Workflow for the synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the key spectroscopic differences between this compound and its methyl ester. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery for the unambiguous identification and characterization of these and similar indazole derivatives.

References

comparative analysis of different synthetic routes to 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is a cornerstone of successful project execution. This guide provides a comparative analysis of two primary synthetic routes to 2-Methyl-2H-indazole-5-carboxylic acid, a valuable building block in medicinal chemistry.

This report details two distinct strategies for the synthesis of this compound: a classical multi-step approach involving the regioselective N-methylation of a pre-formed indazole core, and a one-pot cyclization method. We present a quantitative comparison of their performance, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: N-Methylation of 1H-Indazole-5-carboxylateRoute 2: One-Pot Reductive Cyclization
Starting Materials Methyl 1H-indazole-5-carboxylate, Trimethyl orthoformate4-Amino-3-methylbenzoic acid, Sodium nitrite, Reducing agent
Key Reactions N-Methylation, Ester HydrolysisDiazotization, Reductive Cyclization
Reported Yield Moderate to Good (typically 60-80% over 2 steps)Good (can exceed 80%)
Scalability Generally good, but may require chromatographic separation of isomers.Potentially high, as it's a one-pot procedure.
Purity Good, though purification to remove the N1-isomer may be necessary.Good, with purification by crystallization often being sufficient.
Reaction Time Multi-step, potentially lengthy.Generally shorter due to the one-pot nature.

Synthetic Route 1: N-Methylation of Methyl 1H-Indazole-5-carboxylate

This well-established route involves the initial protection of the carboxylic acid functionality of 1H-indazole-5-carboxylic acid as a methyl ester, followed by a regioselective N-methylation at the N2 position, and subsequent hydrolysis to yield the target compound. The critical step in this sequence is controlling the regioselectivity of the methylation to favor the desired N2-isomer over the thermodynamically more stable N1-isomer.

Experimental Protocol:

Step 1: Esterification of 1H-Indazole-5-carboxylic acid

  • To a solution of 1H-indazole-5-carboxylic acid (1.0 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 1H-indazole-5-carboxylate.

Step 2: Regioselective N2-Methylation

  • Dissolve methyl 1H-indazole-5-carboxylate (1.0 equivalent) in trimethyl orthoformate.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture at reflux for 12-24 hours.[1] The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and minimize the formation of the N1-methylated isomer.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to separate the desired methyl 2-methyl-2H-indazole-5-carboxylate from any N1-isomer.

Step 3: Hydrolysis of Methyl 2-Methyl-2H-indazole-5-carboxylate

  • Dissolve the purified methyl 2-methyl-2H-indazole-5-carboxylate (1.0 equivalent) in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Route_1 cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Hydrolysis 1H-Indazole-5-carboxylic_acid 1H-Indazole-5- carboxylic acid Esterification MeOH, H₂SO₄ (cat.) Reflux 1H-Indazole-5-carboxylic_acid->Esterification Methyl_1H-indazole-5-carboxylate Methyl 1H-indazole- 5-carboxylate Esterification->Methyl_1H-indazole-5-carboxylate N-Methylation Trimethyl orthoformate H₂SO₄ (cat.), Reflux Methyl_1H-indazole-5-carboxylate->N-Methylation Methyl_2-methyl-2H-indazole-5-carboxylate Methyl 2-methyl-2H- indazole-5-carboxylate N-Methylation->Methyl_2-methyl-2H-indazole-5-carboxylate Hydrolysis LiOH or NaOH MeOH/H₂O Methyl_2-methyl-2H-indazole-5-carboxylate->Hydrolysis Final_Product 2-Methyl-2H-indazole- 5-carboxylic acid Hydrolysis->Final_Product

Synthetic workflow for Route 1.

Synthetic Route 2: One-Pot Reductive Cyclization

This alternative approach offers a more convergent and potentially more efficient synthesis by constructing the 2-methyl-2H-indazole ring system in a single pot from a readily available starting material. This method avoids the need for protection/deprotection steps and the separation of regioisomers associated with the N-alkylation route.

Experimental Protocol:
  • Dissolve 4-amino-3-methylbenzoic acid (1.0 equivalent) in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.2 equivalents) in water, maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride) in water.

  • Carefully add the cold diazonium salt solution to the reducing agent solution. The reaction is often exothermic and should be controlled by slow addition and external cooling.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as indicated by TLC.

  • The cyclization to form the indazole ring occurs in situ.

  • Acidify the reaction mixture if necessary to precipitate the product.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Synthesis_Route_2 cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_product Final Product 4-Amino-3-methylbenzoic_acid 4-Amino-3-methyl- benzoic acid One_Pot 1. NaNO₂, H⁺, 0-5 °C 2. Reducing Agent (e.g., Na₂SO₃) 4-Amino-3-methylbenzoic_acid->One_Pot Final_Product 2-Methyl-2H-indazole- 5-carboxylic acid One_Pot->Final_Product

Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of method will likely depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities of the laboratory.

The N-methylation route is a classical and well-understood approach. However, it requires multiple steps and careful control of the methylation reaction to ensure high regioselectivity, which may necessitate chromatographic purification.

The one-pot reductive cyclization route is a more convergent and potentially more atom-economical approach. It can offer higher throughput and may be more amenable to large-scale synthesis, as it avoids intermediate isolation and purification steps.

Researchers are encouraged to evaluate both methods based on their specific project requirements and resources. Further optimization of reaction conditions for both routes could lead to improved yields and overall efficiency.

References

A Comparative Guide to the Biological Activity of 2-Methyl-2H-indazole-5-carboxylic Acid and Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of 2-Methyl-2H-indazole-5-carboxylic acid and other key indazole derivatives. While specific biological data for this compound is limited in publicly available literature, this document summarizes the known activities of structurally related indazole compounds, offering insights into potential therapeutic applications and structure-activity relationships (SAR). The information is supported by quantitative data from various experimental assays, detailed methodologies, and visual representations of relevant biological pathways.

Introduction to Indazole Derivatives

Indazoles are bicyclic heterocyclic compounds that exist as two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1] These scaffolds are of significant interest due to their presence in a variety of pharmacologically active agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, have received FDA approval for cancer treatment.[3]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various indazole derivatives, providing a basis for comparison.

Table 1: Anticancer Activity of Indazole Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1H-Indazole-3-amine Derivatives Compound 6oK562 (Leukemia)5.15[4]
A549 (Lung)>40[4]
PC-3 (Prostate)18.3[4]
Indazole Derivatives Compound 2fA549 (Lung)0.89[5]
4T1 (Breast)0.23[5]
HepG2 (Liver)1.15[5]
MCF-7 (Breast)0.43[5]
HCT116 (Colon)0.56[5]
2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs Compound 13aA549 (Lung)0.015 ± 0.0061[4]
MCF7 (Breast)0.021 ± 0.0083[4]
A375 (Melanoma)0.010 ± 0.0042[4]
HT-29 (Colon)0.019 ± 0.0055[4]
Table 2: Anti-inflammatory Activity of Indazole Derivatives
CompoundAssayIC50 (µM)Reference
IndazoleCOX-2 Inhibition23.42[6]
5-AminoindazoleCOX-2 Inhibition12.32[6]
6-NitroindazoleCOX-2 Inhibition19.22[6]
Celecoxib (Standard)COX-2 Inhibition5.10[6]
Table 3: Kinase Inhibitory Activity of Indazole Derivatives
Compound ClassDerivativeKinase TargetIC50 (nM)Reference
Indazole-based Inhibitor C05PLK4% Inhibition at 0.5 µM: 87.45%[7]
Indazole-based Drug AxitinibVEGFR10.1[7]
VEGFR20.2[7]
VEGFR30.1-0.3[7]
PDGFRβ1.6[7]
c-Kit1.7[7]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives Compound 8rFLT341.6[8]
FLT3-ITD (W51)22.8[8]
FLT3-TKD (D835Y)5.64[8]
Indazole Compounds Example 1PKMYT11.2[9]
Example 2PKMYT12.5[9]
Example 3PKMYT13.8[9]

Signaling Pathways and Mechanisms of Action

Indazole derivatives exert their biological effects through various mechanisms, often by inhibiting key enzymes in signaling pathways crucial for cell proliferation and inflammation.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Indazole Derivatives Anticancer Anticancer Assays (e.g., MTT Assay) Synthesis->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Synthesis->AntiInflammatory Kinase Kinase Inhibition Assays Synthesis->Kinase IC50 IC50 Determination Anticancer->IC50 AntiInflammatory->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Experimental workflow for screening indazole derivatives.

Anti-inflammatory Action via COX-2 Inhibition

Certain indazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

anti_inflammatory_pathway COX-2 Inhibition by Indazole Derivatives Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->COX2

Indazole derivatives can inhibit COX-2, blocking prostaglandin synthesis.

Anticancer Action via Kinase Inhibition

Many indazole derivatives function as anticancer agents by targeting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Inhibition of these kinases can disrupt tumor progression.

kinase_inhibition_pathway Kinase Inhibition by Indazole Derivatives in Cancer Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Indazole_Derivatives Indazole-Based Kinase Inhibitors Indazole_Derivatives->Receptor_Tyrosine_Kinase

Indazole derivatives inhibit receptor tyrosine kinases, halting cancer progression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of indazole derivatives on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the indazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro COX-2 Inhibition Assay

Objective: To evaluate the inhibitory effect of indazole derivatives on COX-2 enzyme activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

  • Compound Incubation: The indazole derivatives at various concentrations are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Product Measurement: The enzymatic reaction leads to the production of prostaglandins (e.g., PGE2). The amount of PGE2 produced is quantified using a specific detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that in the untreated control. The IC50 value is determined from the dose-response curve.[6]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the inhibitory activity of indazole derivatives against specific protein kinases.[7]

Methodology:

  • Reaction Setup: The kinase, substrate, ATP, and the test compound (indazole derivative) are combined in a reaction buffer in a multi-well plate.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature. During this time, the kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the generated ADP into ATP and to introduce luciferase and luciferin.

  • Luminescence Measurement: The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and, therefore, to the kinase activity. The luminescence is measured using a luminometer.

  • Data Analysis: The kinase activity is calculated based on the luminescent signal. The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control. The IC50 value is calculated from the dose-response curve.[7]

Conclusion and Future Directions

The indazole scaffold represents a versatile platform for the development of novel therapeutic agents. While specific biological data for this compound remains to be elucidated, the broader class of indazole derivatives has demonstrated significant potential in anticancer and anti-inflammatory applications. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field. Future investigations should focus on synthesizing and evaluating a wider range of 2-substituted and 5-substituted indazole derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation.

References

Unlocking Therapeutic Potential: A Comparative Guide to Substituted 2-Methyl-2H-indazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives showing promise in oncology and beyond. This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted 2-Methyl-2H-indazole-5-carboxylic acid analogs, offering insights into their potential as potent and selective therapeutic agents.

The 2H-indazole core is a key feature in several approved drugs, highlighting its importance in the development of novel therapeutics.[1][2] Notably, derivatives of the closely related 2-phenyl-2H-indazole-7-carboxamide have demonstrated potent inhibition of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways.[3][4] This suggests that the this compound scaffold holds significant potential for the development of targeted therapies, particularly in cancer.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indazole ring and the phenyl group. The following tables summarize the general SAR trends observed for this class of compounds, primarily as inhibitors of PARP and various kinases.

Table 1: SAR of Substituents on the Indazole Ring
PositionSubstituent TypeEffect on ActivityRationale
C3 Small, hydrophobic groupsGenerally well-toleratedThe C3 position often points towards a hydrophobic pocket in the target enzyme's active site.
C4 Small, electron-donating or -withdrawing groupsCan modulate potencySubstituents at this position can influence the electronic properties of the indazole ring system.
C6 Small, hydrophobic or hydrogen-bonding groupsCan enhance potency and selectivityThis position is often solvent-exposed and can be modified to improve pharmacokinetic properties.
C7 CarboxamideCritical for PARP inhibitionThe carboxamide group forms key hydrogen bond interactions with the active site of PARP enzymes.[4]
Table 2: SAR of Substituents on the 5-Carboxylic Acid Moiety
ModificationEffect on ActivityRationale
Amide formation Generally increases potency for PARP inhibitionAllows for crucial hydrogen bonding interactions within the enzyme's active site.
Esterification May serve as a prodrug strategyCan improve cell permeability and oral bioavailability.
Conversion to other functional groups Variable, dependent on the targetExploration of different functionalities can lead to inhibitors of other enzyme classes, such as kinases.

Comparative Biological Activity

While specific quantitative data for a comprehensive series of substituted this compound analogs is not extensively published in a single source, data from closely related series, such as the 2-phenyl-2H-indazole-7-carboxamides, provide valuable insights. For instance, the 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) is a potent PARP-1 and PARP-2 inhibitor with IC50 values of 3.8 nM and 2.1 nM, respectively.[4] It is anticipated that analogous substitutions on the this compound scaffold would yield compounds with comparable inhibitory potential.

Experimental Protocols

To enable researchers to evaluate and compare novel analogs, detailed methodologies for key experiments are provided below.

Synthesis of this compound Analogs

A general synthetic route to this compound analogs involves the cyclization of an appropriately substituted o-nitrobenzaldehyde derivative, followed by N-methylation and subsequent functional group manipulations.

G cluster_synthesis General Synthetic Workflow Start Substituted o-nitrobenzaldehyde Step1 Condensation with primary amine Start->Step1 R-NH2 Step2 Reductive cyclization Step1->Step2 e.g., P(OEt)3 Step3 N-methylation Step2->Step3 e.g., MeI, base Step4 Functional group manipulation of carboxylic acid Step3->Step4 End Substituted this compound analog Step4->End

A generalized synthetic scheme for this compound analogs.
PARP Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

  • Reagents and Materials: Recombinant human PARP-1 or PARP-2 enzyme, activated DNA, NAD+, biotinylated-NAD+, streptavidin-HRP conjugate, chemiluminescent substrate, 96-well plates.

  • Procedure:

    • Add PARP enzyme, activated DNA, and the test compound to the wells of a 96-well plate.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.

    • Incubate to allow for the poly(ADP-ribosyl)ation of PARP.

    • Stop the reaction and wash the plate.

    • Add streptavidin-HRP conjugate to bind to the biotinylated-ADP-ribose chains.

    • Wash away unbound conjugate.

    • Add a chemiluminescent substrate and measure the luminescence, which is proportional to PARP activity.

    • Calculate the IC50 value from a dose-response curve.

Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within intact cells.

  • Reagents and Materials: Cancer cell line (e.g., with BRCA1/2 mutation), cell culture medium, test compound, DNA damaging agent (e.g., methyl methanesulfonate), primary antibody against poly(ADP-ribose) (PAR), secondary antibody with a fluorescent label, 96-well imaging plates.

  • Procedure:

    • Seed cells in a 96-well imaging plate and allow them to adhere.

    • Treat the cells with the test compound for a specified period.

    • Induce DNA damage with a DNA damaging agent to activate PARP.

    • Fix and permeabilize the cells.

    • Incubate with the primary anti-PAR antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR, which reflects PARP activity.

Signaling Pathway

PARP enzymes play a crucial role in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality.

G cluster_pathway PARP Signaling in DNA Repair and Cancer Therapy SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair PARP->BER recruits repair proteins DSB Double-Strand Break (DSB) PARP->DSB unrepaired SSBs at replication fork Cell_Survival Cell Survival BER->Cell_Survival repairs SSB HR Homologous Recombination (HR) Repair DSB->HR Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR deficient cells HR->Cell_Survival repairs DSB PARPi PARP Inhibitor PARPi->PARP BRCA_mut BRCA1/2 Mutation (Deficient HR) BRCA_mut->HR

The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly PARP and kinase inhibitors. The structure-activity relationships outlined in this guide, along with the provided experimental protocols, offer a valuable resource for researchers aiming to design and evaluate new analogs with enhanced potency, selectivity, and drug-like properties. Further exploration of substitutions on this versatile core is warranted to unlock its full therapeutic potential.

References

Confirming the Structure of 2-Methyl-2H-indazole-5-carboxylic Acid Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of regioisomers is a critical step in chemical research and drug development. In the case of N-alkylated indazoles, differentiation between the N1 and N2 isomers can be challenging. This guide provides a comprehensive comparison of 2-Methyl-2H-indazole-5-carboxylic acid and its N1-isomer, 1-Methyl-1H-indazole-5-carboxylic acid, focusing on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), for unambiguous structure confirmation.

Distinguishing N1 and N2 Indazole Isomers: The Power of HMBC

The key to differentiating between the N1 and N2 methylated indazole isomers lies in long-range proton-carbon correlations, which are readily identified using an HMBC experiment.

  • For the N2-isomer (this compound): A crucial correlation will be observed between the protons of the N-methyl group and the C-3 carbon of the indazole ring.

  • For the N1-isomer (1-Methyl-1H-indazole-5-carboxylic acid): The corresponding correlation will be seen between the N-methyl protons and the C-7a carbon.

This distinct difference in HMBC connectivity provides a definitive method for assigning the correct regioisomeric structure.

Predicted NMR Data for Structural Comparison

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonThis compound (Predicted)1-Methyl-1H-indazole-5-carboxylic acid (Predicted)Key Diagnostic Proton
N-CH₃~4.2~4.1Yes
H-3~8.1~8.2Yes
H-4~8.0~8.1No
H-6~7.9~7.8No
H-7~7.5~7.6Yes
COOH~12-13~12-13No

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compound (Predicted)1-Methyl-1H-indazole-5-carboxylic acid (Predicted)Key Diagnostic Carbon
N-CH₃~35~36No
C-3~125~135Yes
C-3a~122~123No
C-4~128~129No
C-5~124~125No
C-6~122~121No
C-7~119~110No
C-7a~148~140Yes
COOH~168~168No

Experimental Protocols

To acquire the necessary 2D NMR data for structural confirmation, the following experimental protocols are recommended:

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

NMR Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing inverse-detected experiments is recommended.

HSQC (Heteronuclear Single Quantum Coherence) Experiment: The HSQC experiment is used to identify direct one-bond correlations between protons and carbons.

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp) should be used.

  • Spectral Width: The ¹H spectral width should encompass all proton signals (typically 0-14 ppm). The ¹³C spectral width should cover the expected range of carbon signals (typically 0-180 ppm).

  • Acquisition Parameters:

    • Number of scans: 2-4

    • Number of increments in F1: 256-512

    • Relaxation delay: 1.5-2.0 s

    • ¹J(C,H) coupling constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

HMBC (Heteronuclear Multiple Bond Correlation) Experiment: The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) is appropriate.

  • Spectral Width: Same as for the HSQC experiment.

  • Acquisition Parameters:

    • Number of scans: 8-16

    • Number of increments in F1: 256-512

    • Relaxation delay: 1.5-2.0 s

    • Long-range coupling constant (ⁿJ(C,H)): Optimized for typical 2-3 bond C-H couplings (e.g., 8 Hz).

Visualization of Key HMBC Correlations

The following diagrams, generated using the DOT language, illustrate the critical HMBC correlations that differentiate the two isomers.

2-Methyl-2H-indazole-5-carboxylic_acid_HMBC cluster_0 This compound N-CH3_H N-CH₃ (¹H) C-3 C-3 (¹³C) N-CH3_H->C-3 Key HMBC correlation

Caption: Key HMBC correlation for the N2-isomer.

1-Methyl-1H-indazole-5-carboxylic_acid_HMBC cluster_1 1-Methyl-1H-indazole-5-carboxylic acid N-CH3_H N-CH₃ (¹H) C-7a C-7a (¹³C) N-CH3_H->C-7a Key HMBC correlation

Caption: Key HMBC correlation for the N1-isomer.

By employing these 2D NMR techniques and comparing the acquired data with the predicted correlations, researchers can confidently and accurately determine the structure of their synthesized N-methylated indazole-5-carboxylic acid derivatives. This rigorous structural confirmation is paramount for advancing drug discovery and development programs.

A Comparative Guide to Purity Assessment of 2-Methyl-2H-indazole-5-carboxylic acid: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical quality attribute that ensures the reliability of experimental data and the safety and efficacy of pharmaceutical products. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for assessing the purity of 2-Methyl-2H-indazole-5-carboxylic acid, complete with supporting experimental protocols and data.

Quantitative NMR (qNMR) has become a powerful primary method for determining the purity of organic compounds.[1] Unlike chromatographic techniques, which are relative methods, the signal intensity in a qNMR spectrum is directly proportional to the number of atomic nuclei responsible for the signal.[2][3] This principle allows for the direct and accurate quantification of a substance against a certified internal standard, which does not need to be chemically identical to the analyte.[1]

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method depends on the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and available instrumentation. While qNMR offers direct measurement of purity, HPLC is a highly sensitive separation technique invaluable for profiling impurities.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[2][4]Differential partitioning of analyte and impurities between a stationary and mobile phase, with detection by UV absorbance.
Purity Type Absolute Purity (mass fraction).Relative Purity (based on peak area percent).
Reference Standard Requires a certified internal standard of a different, non-interfering compound (e.g., Maleic Acid).[5]Requires a certified reference standard of the main compound for identity and response factor determination of impurities.
Advantages - Direct, primary method.[1]- No analyte-specific reference standard needed.[3]- Provides structural information on impurities.[1]- High precision and accuracy.[2]- High sensitivity for detecting trace impurities.[6]- Excellent for separating complex mixtures and isomers.[7]- Widely available and well-established technique.[8]
Limitations - Lower sensitivity compared to HPLC.[5]- Potential for signal overlap.- Requires careful selection of experimental parameters (e.g., relaxation delay).[1]- Response factors can vary between the analyte and impurities, affecting accuracy.- May not detect impurities without a UV chromophore.[3]- Overestimates purity if non-UV active impurities (e.g., water, solvents) are present.[3]

Experimental Protocols

Purity Determination by ¹H qNMR

This protocol details the determination of the absolute purity of this compound using ¹H qNMR with an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher

  • Internal Standard (IS): Maleic Acid (certified reference material)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Analyte: this compound

  • Equipment: Analytical balance (0.01 mg accuracy), volumetric flasks, pipettes, 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of Maleic Acid (Internal Standard) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

    • Vortex the vial until both the analyte and internal standard are fully dissolved.

    • Transfer an appropriate amount (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Lock and shim the spectrometer on the sample.

    • Pulse Program: Use a standard 30° or 90° single-pulse experiment.

    • Relaxation Delay (d1): Set a long relaxation delay to ensure complete T₁ relaxation for all relevant signals. A delay of at least 5 times the longest T₁ value is recommended (a value of 30-60 seconds is generally sufficient for accurate quantification).[1]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio (>250:1) for the signals used in the calculation.

    • Acquisition Time (aq): Set to a value that ensures high digital resolution.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., the N-CH₃ singlet) and a signal from the internal standard (the olefinic singlet of Maleic Acid at ~6.3 ppm).

    • Calculate the purity of the analyte using the following equation[9]:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • m : Mass

    • P : Purity of the internal standard

Purity Determination by HPLC-UV

This protocol describes a reversed-phase HPLC method for assessing the relative purity of this compound.

Instrumentation and Materials:

  • HPLC System: With a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Analyte: this compound.

  • Equipment: Analytical balance, volumetric flasks, pipettes, HPLC vials.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of the analyte in a 10 mL volumetric flask using a suitable solvent (e.g., 50:50 Acetonitrile/Water).

    • Prepare the working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the relative purity by area normalization:

    Purity (%) = (Areamain peak / Total Areaall peaks) * 100

Mandatory Visualizations

G cluster_workflow qNMR Purity Assessment Workflow prep Sample Preparation (Accurate Weighing of Analyte & IS) dissolve Dissolution (in Deuterated Solvent) prep->dissolve acquire NMR Data Acquisition (Optimized Parameters, e.g., d1) dissolve->acquire process Data Processing (Phasing, Baseline Correction, Integration) acquire->process calculate Purity Calculation (Using the qNMR Equation) process->calculate result Absolute Purity Value calculate->result

Caption: Experimental workflow for purity determination by qNMR.

Comparative Experimental Data

The following table summarizes hypothetical but representative data from the purity assessment of a single batch of this compound using the protocols described above.

Parameter¹H qNMR HPLC-UV
Purity (Mean, n=3) 98.6% (w/w)99.7% (area)
Relative Standard Deviation (RSD) 0.2%0.1%
Analysis Time per Sample ~15-20 minutes~30 minutes
Key Finding Provides an absolute purity value, accounting for all proton-containing species.Indicates high relative purity among UV-active components. May not detect water or residual solvents.

The discrepancy between the qNMR and HPLC results is common and highlights their orthogonal nature. The qNMR value is likely a more accurate representation of the true mass fraction of the analyte, as it is unaffected by non-UV-active impurities that HPLC would not detect.

G cluster_qnmr qNMR Method cluster_hplc HPLC Method main Purity Assessment of This compound qnmr_node Quantitative NMR (qNMR) main->qnmr_node hplc_node HPLC-UV main->hplc_node qnmr_principle Principle: Signal area ∝ Molar Concentration qnmr_node->qnmr_principle qnmr_result Result: Absolute Purity (w/w) qnmr_node->qnmr_result hplc_principle Principle: Chromatographic Separation & UV Detection hplc_node->hplc_principle hplc_result Result: Relative Purity (Area %) hplc_node->hplc_result

Caption: Logical comparison of qNMR and HPLC for purity analysis.

Conclusion

Both qNMR and HPLC are powerful techniques for assessing the purity of this compound. qNMR serves as an excellent primary method for determining absolute purity without the need for an analyte-specific reference standard, providing a highly accurate mass fraction value.[1][5] HPLC, conversely, is a superior separation technique ideal for identifying and quantifying trace-level, UV-active impurities. For comprehensive quality control in a research and drug development setting, employing a combination of these orthogonal methods is recommended to build a complete purity profile, ensuring the material's identity, strength, and quality.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-2H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Methyl-2H-indazole-5-carboxylic acid, a key compound in various research and development pipelines, is critical for ensuring data integrity and regulatory compliance. Cross-validation of analytical methods is an essential process to guarantee consistent and reliable results across different laboratories, instruments, or analytical techniques.[1][2] This guide provides a comparative overview of common analytical methods applicable to this compound, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation efforts.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most prevalent techniques for the analysis of indazole derivatives and related carboxylic acids.[3][4][5]

Analytical MethodPrincipleKey Advantages for this compoundPotential Limitations
HPLC-UV Separates the analyte from a mixture based on its interaction with a stationary phase, followed by detection using UV absorbance.Robust, cost-effective, and widely available. Suitable for routine quality control analysis where high sensitivity is not the primary requirement.Lower sensitivity and selectivity compared to LC-MS/MS. Potential for interference from co-eluting matrix components.
LC-MS/MS Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.High sensitivity (low limit of detection) and specificity, making it ideal for complex biological matrices and trace-level quantification. Provides structural confirmation.[3]Higher instrument and operational costs. Requires more specialized expertise for method development and maintenance.

Quantitative Performance Data (Representative)

The following table summarizes typical performance data for the analysis of related carboxylic acids and indazole derivatives using HPLC-UV and LC-MS/MS. This data is illustrative and should be validated for this compound specifically.

ParameterHPLC-UV (for related compounds)LC-MS/MS (for related compounds)Source
Linearity (Concentration Range) 1 - 100 µg/mL0.1 - 1000 ng/mL[4]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 ng/mL[4]
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.03 - 0.3 ng/mL[4]
Accuracy (% Recovery) 98 - 102%95 - 105%[4]
Precision (% RSD) < 2%< 5%[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline for the analysis of this compound and should be optimized as necessary.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6] The gradient or isocratic elution will depend on the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically between 254 nm and 300 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a starting point for developing a highly sensitive and selective method for this compound.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents and additives (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties. For a carboxylic acid, negative mode is often suitable.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (the molecular weight of this compound) and product ions need to be determined by infusing a standard solution of the compound into the mass spectrometer.

    • Gas Temperatures and Flow Rates: Optimized to achieve the best signal intensity.

Cross-Validation Workflow

Cross-validation ensures that an analytical method will produce comparable results when performed by different laboratories or using different analytical techniques.[1][8] The following diagram illustrates a typical cross-validation workflow.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Acceptance cluster_3 Outcome A Develop & Validate Method A (e.g., HPLC-UV) in Lab 1 C Prepare a Set of Standard and QC Samples A->C B Develop & Validate Method B (e.g., LC-MS/MS) in Lab 2 B->C D Analyze Samples using Method A in Lab 1 C->D E Analyze the Same Samples using Method B in Lab 2 C->E F Compare Results from Both Methods/Labs D->F E->F G Statistical Analysis (e.g., Bland-Altman plot, % difference) F->G H Acceptance Criteria Met? (e.g., ≤20% difference) G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies & Re-evaluate H->J No

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The logical relationship for selecting an analytical method and proceeding with cross-validation can be visualized as a decision tree.

MethodSelection Decision Tree for Analytical Method Selection and Cross-Validation A Define Analytical Needs (Sensitivity, Specificity, Throughput) B High Sensitivity & Specificity Required? A->B C Select LC-MS/MS B->C Yes D Select HPLC-UV B->D No E Method Transfer or Comparison of Different Methods Needed? C->E D->E F Perform Cross-Validation E->F Yes G Proceed with Single Validated Method E->G No

Caption: A decision-making diagram for choosing an analytical method and determining the need for cross-validation.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 2-Methyl-2H-indazole-5-carboxylic acid. The following procedures are designed to ensure safe operational handling and disposal, forming a critical component of laboratory safety and chemical management.

Personal Protective Equipment (PPE)

Based on the hazard assessment of structurally similar compounds, which indicates risks of skin and eye irritation, the following personal protective equipment is mandatory when handling this compound.[1][2]

Protection TypeRecommended PPESpecifications & Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect from splashes or airborne particles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[1]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Gloves must be inspected before use and disposed of after handling the compound or if contaminated. Follow proper glove removal technique to avoid skin contact.[3]
Laboratory CoatA standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing from contamination.
Respiratory Protection Dust Respirator (e.g., N95)Recommended when handling the solid compound, especially if dust may be generated.[1] Use in a well-ventilated area or under a chemical fume hood is required.[2]
Foot Protection Closed-Toed ShoesRequired in all laboratory settings to protect against spills and falling objects.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[1]

  • Ensure the container is tightly closed when not in use.[1][2]

2. Preparation and Weighing:

  • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear all required PPE as specified in the table above.

  • Use a disposable weighing boat or paper to weigh the desired amount of the compound.

  • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as chemical waste.

3. Dissolution and Use in Experiments:

  • Add the weighed solid to the solvent slowly and stir to dissolve. Be aware of any potential exothermic reactions.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Ensure all manipulations are performed within the chemical fume hood.

4. Spill and Emergency Procedures:

  • Minor Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Major Spill: Evacuate the area and alert laboratory personnel. If safe to do so, contain the spill and prevent it from entering drains. Follow institutional emergency procedures.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[1] Remove and wash contaminated clothing before reuse.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, seek medical advice.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

5. Waste Disposal:

  • Dispose of all waste, including unused compound, contaminated materials, and empty containers, in accordance with local, state, and federal regulations.

  • Collect all chemical waste in appropriately labeled, sealed containers.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_end Completion start Start: Handling This compound assess_task Assess Task: - Weighing Solid? - Handling Solution? - Potential for Splash? start->assess_task eye_face Eye/Face Protection: - Safety Glasses (Minimum) - Goggles/Face Shield (Splash Risk) assess_task->eye_face skin Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat assess_task->skin respiratory Respiratory Protection: - Fume Hood (Always) - Dust Mask (If weighing outside hood) assess_task->respiratory don_ppe Don PPE Correctly eye_face->don_ppe skin->don_ppe respiratory->don_ppe conduct_work Conduct Experiment in Fume Hood don_ppe->conduct_work doff_ppe Doff PPE and Dispose of Consumables conduct_work->doff_ppe end End: Task Complete, Area Cleaned doff_ppe->end

PPE Selection and Use Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.